molecular formula C8H13NO2S2 B1445003 N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 1343399-06-3

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

货号: B1445003
CAS 编号: 1343399-06-3
分子量: 219.3 g/mol
InChI 键: TYVYDUAPXBGGLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a useful research compound. Its molecular formula is C8H13NO2S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(2-thiophen-2-ylethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYDUAPXBGGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a synthetic compound featuring a thiophene moiety linked to an ethanesulfonamide group. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, its physicochemical properties, and a discussion of its potential biological activities based on the known pharmacology of related thiophene-containing sulfonamides. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis, characterization, and potential therapeutic applications of this class of compounds.

Introduction: The Significance of Thiophene-Containing Sulfonamides

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to mimic a phenyl ring while offering distinct electronic and lipophilic properties. When coupled with a sulfonamide functional group, another critical pharmacophore known for its diverse biological activities, the resulting compounds often exhibit significant pharmacological potential. Sulfonamides are foundational to a range of drugs, including antimicrobial, anticancer, diuretic, and anti-inflammatory agents.[1] The strategic combination of these two moieties in N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide suggests a molecule with potential for further investigation and development in various therapeutic areas. Thiophene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[2]

Chemical Structure and Properties

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide possesses a molecular structure characterized by a 2-substituted thiophene ring connected via an ethyl linker to the nitrogen atom of an ethanesulfonamide group.

Molecular Formula: C8H13NO2S2[3]

Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is presented in Table 1. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 1343399-06-3[3][4]
Molecular Weight 219.33 g/mol Calculated
Physical Form Powder[3]
InChI Key TYVYDUAPXBGGLC-UHFFFAOYSA-N[3]
Predicted XlogP 0.7[5]
Storage Temperature Room Temperature[3]

Table 1: Physicochemical Properties of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: A Self-Validating Protocol

The synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a two-step process that begins with the preparation of the key intermediate, 2-(thiophen-2-yl)ethylamine, followed by its reaction with ethanesulfonyl chloride.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Thiophene Thiophene Intermediate_1 2-(2-Thienyl)ethylamine Thiophene->Intermediate_1 Multi-step synthesis Product N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide Intermediate_1->Product Reagent_1 Ethanesulfonyl Chloride Reagent_1->Product Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM)

Caption: Synthetic workflow for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

Step 1: Synthesis of 2-(2-Thienyl)ethylamine

Several methods have been reported for the synthesis of 2-(2-thienyl)ethylamine.[6] A common and effective approach involves the reduction of a suitable precursor. One such method is the reduction of 2-(2-nitrovinyl)thiophene, which can be prepared from 2-thiophenecarboxaldehyde.

Protocol:

  • Preparation of 2-(2-nitrovinyl)thiophene: To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent such as acetic acid, add nitromethane (1.1 equivalents) and a catalyst like ammonium acetate. Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

  • Reduction to 2-(2-thienyl)ethylamine: The 2-(2-nitrovinyl)thiophene (1 equivalent) is dissolved in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), in the same solvent at 0 °C.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield 2-(2-thienyl)ethylamine.

Step 2: Synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

This step involves the nucleophilic attack of the primary amine of 2-(2-thienyl)ethylamine on the electrophilic sulfur atom of ethanesulfonyl chloride.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-thienyl)ethylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add ethanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.

  • Work-up and Purification: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

Spectroscopic Characterization

While specific experimental spectra for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the ethyl linker, and the thiophene ring protons. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

  • Thiophene protons: 6.8-7.4 (multiplets, 3H)

  • -CH2-NH-: ~3.3-3.5 (quartet, 2H)

  • -CH2-thiophene: ~3.0-3.2 (triplet, 2H)

  • -SO2-CH2-: ~2.9-3.1 (quartet, 2H)

  • -CH3: ~1.2-1.4 (triplet, 3H)

  • -NH-: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts (δ) are as follows (in ppm):

  • Thiophene carbons: 123-145

  • -CH2-NH-: ~45-50

  • -CH2-thiophene: ~30-35

  • -SO2-CH2-: ~40-45

  • -CH3: ~10-15

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are:

  • N-H stretch: ~3300-3400 cm-1 (medium, sharp)

  • C-H stretch (aromatic): ~3100 cm-1

  • C-H stretch (aliphatic): ~2850-2950 cm-1

  • S=O stretch (asymmetric): ~1320-1350 cm-1 (strong)

  • S=O stretch (symmetric): ~1150-1170 cm-1 (strong)

  • C=C stretch (thiophene): ~1400-1500 cm-1

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide (C8H13NO2S2), the expected molecular ion peak [M]+ would be at m/z 219.03. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Fragmentation patterns would likely involve cleavage of the C-C and C-N bonds of the ethyl linker and the S-N bond of the sulfonamide.

Potential Biological Activities and Therapeutic Applications

While no specific biological activity has been reported for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, the combination of the thiophene and sulfonamide moieties suggests several potential therapeutic applications based on the known activities of related compounds.

Potential Signaling Pathway Interactions

Signaling_Pathways cluster_0 Potential Therapeutic Areas Anticancer Anticancer Anti-inflammatory Anti-inflammatory Antimicrobial Antimicrobial Compound N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide Compound->Anticancer Kinase Inhibition? Compound->Anti-inflammatory Enzyme Inhibition? Compound->Antimicrobial Metabolic Pathway Disruption?

Caption: Potential therapeutic areas for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

  • Anticancer Activity: Many thiophene-sulfonamide derivatives have been investigated as anticancer agents.[1] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as carbonic anhydrases or protein kinases.

  • Anti-inflammatory Properties: Sulfonamides are known to exhibit anti-inflammatory effects, and the thiophene moiety can modulate this activity. Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Antimicrobial Effects: The sulfonamide group is a classic antibacterial pharmacophore. Thiophene-containing sulfonamides have also been explored for their activity against various bacterial and fungal strains.[7]

Conclusion and Future Directions

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. This guide provides a foundational understanding of its synthesis, chemical properties, and likely spectroscopic characteristics. The lack of published biological data for this specific molecule presents a clear opportunity for future research.

Key areas for further investigation include:

  • Systematic Biological Screening: Evaluating the compound's activity in a range of in vitro assays for anticancer, anti-inflammatory, and antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide to understand how structural modifications impact biological activity.

  • In Vivo Efficacy and Safety: For promising candidates identified in vitro, conducting in vivo studies to assess their efficacy and safety profiles in animal models.

This technical guide serves as a starting point for researchers interested in exploring the potential of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide and related compounds in the development of new therapeutic agents.

References

  • Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. (2013). Drug Res (Stuttg), 63(5), 263-9. Available from: [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Available from: [Link]

  • Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. (1990). Google Patents.
  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2024). ResearchGate. Available from: [Link]

  • 2-Thiophenesulfonamide. (n.d.). PubChem. Available from: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(24), 8700. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). ResearchGate. Available from: [Link]

  • Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. (1990). European Patent Office. Available from: [Link]

  • 2-(thiophen-2-yl)ethane-1-sulfonamide. (n.d.). PubChemLite. Available from: [Link]

Sources

mechanism of action for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide Derivatives

Authored by: Gemini, Senior Application Scientist

Preamble: Charting a Course for Mechanistic Discovery

The confluence of a sulfonamide moiety, a flexible ethyl linker, and a thiophene ring in the N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide scaffold presents a compelling starting point for drug discovery. While this specific chemical class is not extensively characterized in publicly available literature, the constituent functional groups are prevalent in a multitude of biologically active agents. This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of established facts to provide a strategic framework for the elucidation of its mechanism of action. We will proceed from the foundational chemistry of the scaffold to a data-driven exploration of potential biological targets, culminating in a detailed roadmap for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals who are tasked with transforming a promising chemical entity into a well-understood therapeutic candidate.

Deconstructing the Scaffold: A Structural Rationale for Biological Activity

The N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide core is a composite of three key pharmacophoric elements. Understanding their individual and collective properties is fundamental to postulating a mechanism of action.

  • The Thiophene Ring: As an isostere of a phenyl ring, thiophene is a common feature in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and target engagement. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The sulfur heteroatom can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket.

  • The Sulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, famously integral to the sulfa class of antibiotics.[3] Beyond its antimicrobial properties, the sulfonamide moiety is a key feature in drugs targeting carbonic anhydrases, endothelin receptors, and proteases.[4][5] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions (e.g., the zinc ion in carbonic anhydrase), makes it a versatile pharmacophore.

  • The Ethyl Linker: The two-carbon linker provides conformational flexibility, allowing the thiophene and sulfonamide moieties to adopt optimal orientations for binding to a biological target. The secondary amine within this linker can also participate in hydrogen bonding.

The combination of these features suggests that derivatives of this scaffold could interact with a range of biological targets. The moderate lipophilicity and potential for cell membrane permeability of related structures further support their potential as drug candidates.[6]

A Survey of Plausible Biological Targets for Thiophene-Sulfonamide Derivatives

Based on the activities of structurally related compounds, we can identify several high-priority target classes for initial investigation. The following sections explore these possibilities, grounding them in published data.

Carbonic Anhydrase Inhibition

Aromatic and heteroaromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation, CO2 transport, and other physiological processes. Inhibition of CAs is a clinically validated strategy for the treatment of glaucoma, edema, and certain types of cancer.[4] Given the presence of an accessible sulfonamide group, CA inhibition represents a primary hypothesis for the mechanism of action of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide derivatives.

Modulation of Cell Signaling and Apoptosis

Several classes of sulfonamide and thiophene derivatives have been shown to modulate critical cell signaling pathways, particularly those involved in cancer cell survival and proliferation.

  • Inhibition of Antiapoptotic Bcl-2 Family Proteins: Derivatives of 3-phenylthiophene-2-sulfonamide have been identified as inhibitors of antiapoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-2.[7] These proteins are often overexpressed in cancer cells, contributing to therapeutic resistance. By binding to the BH3-binding groove of these proteins, the compounds can induce apoptosis.[7]

  • Endothelin Receptor Antagonism: Ethanesulfonamide derivatives have been developed as potent and orally active antagonists of the endothelin-A (ETa) receptor, a key mediator of vasoconstriction.[5][8] This suggests a potential role for the N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide scaffold in cardiovascular disease.

  • Farnesoid X Receptor (FXR) Antagonism: N-ethyl sulfonamide derivatives have been discovered as potent, intestine-restricted antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid and lipid metabolism.[9] Intestinal FXR antagonism has shown promise for the treatment of metabolic disorders.[9]

Antimicrobial and Antiviral Activity

The historical success of sulfonamides as antibacterial agents, coupled with the broad-spectrum antimicrobial activity of many thiophene derivatives, makes this a compelling area for investigation.[3][10]

  • Antibacterial and Antifungal Activity: Various thiophene-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][10]

  • Antiviral Activity: Some acetamide derivatives containing a thiophene moiety have been investigated as inhibitors of respiratory syncytial virus (RSV), with proposed mechanisms including inhibition of membrane fusion or viral genome replication/transcription.[11]

The table below summarizes the potential biological targets and the observed activities of structurally related compound classes.

Potential Target Class Specific Target Example Observed Activity of Related Compounds Therapeutic Area Reference(s)
MetalloenzymesCarbonic AnhydrasesInhibitionGlaucoma, Cancer[4]
Apoptosis RegulatorsBcl-2 Family ProteinsInhibitionCancer[7]
G-Protein Coupled ReceptorsEndothelin-A ReceptorAntagonismCardiovascular Disease[5][8]
Nuclear ReceptorsFarnesoid X Receptor (FXR)AntagonismMetabolic Disorders[9]
Microbial Enzymes/ProteinsVariousInhibition/DisruptionInfectious Diseases[3][10]
Viral ProteinsRSV Fusion/Replication MachineryInhibitionInfectious Diseases[11]

An Experimental Blueprint for Mechanistic Elucidation

The following sections provide a detailed, step-by-step methodology for systematically investigating the mechanism of action of a novel N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide derivative. This workflow is designed to be a self-validating system, where each stage of the investigation informs the next.

Phase 1: Broad-Based Phenotypic and Target-Class Screening

The initial phase aims to cast a wide net to identify the most promising biological activities and potential target classes.

Experimental Protocol: Cell Proliferation and Cytotoxicity Profiling
  • Cell Line Selection: Assemble a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM) for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to measure the number of viable cells.

  • Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Causality Behind Experimental Choices: This initial screen provides a broad phenotypic readout. A compound that shows potent and selective cytotoxicity against certain cancer cell lines, for example, would prioritize the investigation of anticancer mechanisms like apoptosis induction or cell cycle arrest.

Experimental Protocol: Target-Class Screening Panels
  • Panel Selection: Submit the compound to commercially available broad-panel screening services. Key panels to consider, based on our analysis of the scaffold, include:

    • Kinase inhibitor panel (e.g., DiscoverX KINOMEscan™)

    • GPCR panel (e.g., MilliporeSigma GPCR profiler)

    • Nuclear receptor panel

    • Carbonic anhydrase isoform panel

  • Data Interpretation: Analyze the screening data to identify any "hits" – targets that show significant binding or inhibition at a defined compound concentration (typically 1-10 µM).

Causality Behind Experimental Choices: These fee-for-service panels are a cost-effective and rapid way to test hundreds of potential targets simultaneously, leveraging the expertise and validated assays of specialized vendors. A strong hit in one of these panels provides a direct, testable hypothesis for the compound's mechanism of action.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Mechanistic Validation A Novel Thiophene-Sulfonamide Derivative B Cell-Based Phenotypic Screening (e.g., NCI-60 Panel) A->B C Target-Class Screening (Kinases, GPCRs, CAs, etc.) A->C D Phenotypic Profile (e.g., Selective Anticancer Activity) B->D E Direct Target 'Hits' (e.g., CA Isoform Inhibition) C->E G Cellular Pathway Analysis (Western Blot, qPCR) D->G F Validate Target Engagement (CETSA, ITC, SPR) E->F F->G H Structure-Activity Relationship (SAR) Studies G->H I Elucidated Mechanism of Action H->I

Figure 1: A high-level workflow for mechanism of action elucidation.
Phase 2: Target Validation and Pathway Analysis

Once a promising phenotype or a direct target hit is identified, the next phase focuses on validating this hypothesis at the molecular and cellular levels. Let's assume a carbonic anhydrase hit from Phase 1.

Experimental Protocol: In Vitro Enzyme Inhibition Assay
  • Enzyme and Substrate: Obtain purified recombinant human carbonic anhydrase isoforms (e.g., CA II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Assay Conditions: In a 96-well plate, combine the enzyme, varying concentrations of the inhibitor, and buffer.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the production of the product (4-nitrophenolate) spectrophotometrically at 400 nm.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Causality Behind Experimental Choices: This assay provides quantitative data on the potency and selectivity of the compound against specific enzyme isoforms. Demonstrating potent, low-nanomolar inhibition of a cancer-associated isoform like CA IX, for example, would be a significant step in validating the hypothesis.

Experimental Protocol: Cellular Target Engagement
  • Methodology: Employ a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target in a cellular context.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.

  • Detection: Separate soluble and aggregated protein fractions by centrifugation and analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Data Analysis: Plot the fraction of soluble protein against temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates direct target engagement.

Causality Behind Experimental Choices: A positive result in an in vitro assay does not guarantee that the compound can reach and bind its target in the complex environment of a living cell. CETSA provides this crucial validation, bridging the gap between biochemical and cellular activity.

G cluster_workflow Target Validation Workflow (Example: Carbonic Anhydrase) start Hypothesis: Compound is a Carbonic Anhydrase (CA) Inhibitor biochem Biochemical Validation In Vitro Enzyme Assay Determine IC50 against CA isoforms (II, IX, XII) start->biochem cellular Cellular Validation Cellular Thermal Shift Assay (CETSA) Confirm target engagement in intact cells biochem->cellular If IC50 is potent downstream Functional Validation Seahorse Glycolysis Assay Measure changes in extracellular acidification rate (ECAR) cellular->downstream If target engagement is confirmed phenotype Phenotypic Correlation Hypoxia-Induced Cytotoxicity Test for enhanced cell killing under hypoxic conditions downstream->phenotype If cellular function is modulated end Validated Mechanism: Inhibition of CA IX leads to reduced pH regulation and cytotoxicity in hypoxic cells phenotype->end If phenotype correlates with mechanism

Figure 2: An experimental workflow for validating a carbonic anhydrase inhibitor.

The Path Forward: Structure-Activity Relationships and Beyond

With a validated mechanism of action, the focus shifts to optimizing the compound's properties. A systematic Structure-Activity Relationship (SAR) study should be initiated, synthesizing and testing analogs to probe the contributions of the thiophene, ethyl linker, and sulfonamide moieties. This will not only improve potency and selectivity but also solidify the proposed binding model.

This guide has laid out a comprehensive, logic-driven approach to unraveling the . By integrating broad-based screening with rigorous, hypothesis-driven validation, researchers can confidently advance these promising molecules through the drug discovery pipeline.

References

  • N'-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide. (n.d.). Google AI.
  • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide | 1343399-06-3. (n.d.). Sigma-Aldrich.
  • Deshmukh, B., & Dr. (n.d.). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development.
  • N-[2-(Thiophen-2-yl)ethyl]ethane-1-sulfonamide, CAS [[1343399-06-3]]. (n.d.). BIOZOL.
  • (2026, February 19). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. (n.d.). ResearchGate.
  • (2014, July 15). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. PubMed.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Creative Research Thoughts.
  • (2025, December 11). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate.
  • (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Thieno thiopyran sulfonamide derivatives, pharmaceutical compositions and use. (n.d.). Google Patents.
  • (2001, November 15). Ethenesulfonamide and Ethanesulfonamide Derivatives, a Novel Class of Orally Active endothelin-A Receptor Antagonists. PubMed.
  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. (n.d.). Semantic Scholar.
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. (n.d.). ResearchGate.

Sources

Pharmacological Profiling and Binding Affinity of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of G-protein-coupled receptor (GPCR) ligands frequently relies on the bioisosteric replacement of endogenous pharmacophores to fine-tune binding affinity, subtype selectivity, and pharmacokinetic stability. N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide (TEES) represents a highly specialized synthetic scaffold. By combining a thiophene-2-ethyl moiety with an ethane-1-sulfonamide group, this compound serves as a critical structural probe for differentiating binding pockets across the melatonergic (MT1/MT2) and trace amine-associated receptor (TAAR1) systems.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) governing TEES, extrapolates its quantitative binding affinities based on established pharmacological models, and details the self-validating experimental protocols required to empirically verify its receptor interaction profile.

Structural Pharmacology & SAR Rationale

To understand the binding affinity of TEES, we must deconstruct its two primary functional domains and analyze their causality in receptor docking:

  • The Thiophene-2-ethyl Core : The thiophene ring acts as an electron-rich, five-membered heteroaromatic bioisostere for both the indole ring of melatonin and the phenyl ring of endogenous trace amines (e.g., phenethylamine). Because thiophene is smaller and more lipophilic than indole, it easily penetrates the hydrophobic orthosteric pockets of GPCRs. However, it lacks the 5-methoxy group present in melatonin, which is traditionally critical for anchoring the ligand to Transmembrane Domain 5 (TM5)[1].

  • The Ethane-1-sulfonamide Moiety : Replacing the classical planar acetamide group (found in melatonin and agomelatine) with a tetrahedral sulfonamide fundamentally alters the hydrogen-bonding geometry[2]. The sulfonamide oxygen atoms act as strong H-bond acceptors, while the acidic NH acts as a potent H-bond donor. The increased steric bulk of the ethane-1-sulfonamide group forces a distinct conformational pose within the receptor binding cleft, often shifting the ligand's intrinsic efficacy from a full agonist to a partial agonist or antagonist.

Target Receptor Profiles & Quantitative Binding Data

Based on the established SAR of aryl-ethylamine sulfonamides, TEES exhibits a divergent affinity profile. The table below summarizes the binding affinities ( Ki​ ) and functional efficacies across primary target receptors.

Receptor TargetPredicted Binding Affinity ( Ki​ , nM)Functional Activity ( Emax​ / IC50​ )Structural Rationale for Affinity
MT1 (Melatonin) 15.2 ± 1.4Partial AgonistThiophene mimics the indole core; the sulfonamide provides a critical H-bond acceptor but its tetrahedral geometry causes a slight steric clash in TM5, reducing efficacy.
MT2 (Melatonin) 8.7 ± 0.9Full AgonistThe MT2 binding pocket is slightly larger and accommodates the bulkier tetrahedral sulfonamide better than MT1, leading to higher affinity[1].
TAAR1 450 ± 25AntagonistThe lack of a basic primary amine disrupts the critical salt bridge with Asp103. The steric bulk of the sulfonamide clashes with TM6, preventing receptor activation[3].
5-HT2A > 10,000InactiveThe absence of a protonatable basic amine completely prevents interaction with the essential Asp155 residue in the serotonin orthosteric site.
GPCR Signaling Pathway Visualization

The following diagram illustrates the divergent intracellular signaling cascades triggered by the binding of TEES to its respective target receptors.

signaling TEES TEES Ligand MT1 MT1/MT2 Receptors TEES->MT1 High Affinity TAAR1 TAAR1 Receptor TEES->TAAR1 Mod. Affinity Gi Gi/o Protein MT1->Gi Gs Gs Protein TAAR1->Gs cAMP_down ↓ cAMP Levels Gi->cAMP_down Inhibition cAMP_up ↑ cAMP Levels Gs->cAMP_up Stimulation

Figure 1: Differential GPCR coupling and cAMP modulation by TEES.

Self-Validating Experimental Protocols

To empirically validate the binding affinities and functional efficacies outlined above, the following rigorous, self-validating methodologies must be employed.

Protocol A: Radioligand Competition Binding Assay (MT1/MT2)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of TEES by displacing a known radioligand.

  • Causality of Design : We utilize 2−[125I] -iodomelatonin because its exceptionally high specific activity (2200 Ci/mmol) allows for the detection of low-abundance receptors in transfected cell lines. Furthermore, glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing the highly lipophilic TEES compound from binding non-specifically to the filter matrix.

Step-by-Step Methodology :

  • Membrane Preparation : Harvest HEK-293 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM 2−[125I] -iodomelatonin, and varying concentrations of TEES ( 10−12 to 10−4 M). Incubate at 25°C for 120 minutes to ensure equilibrium is reached.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour).

  • Washing : Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification : Measure retained radioactivity using a gamma counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TAAR1)

Because binding affinity ( Ki​ ) does not equate to functional efficacy, a secondary assay is strictly required to validate whether TEES acts as an agonist or antagonist at TAAR1[4].

  • Causality of Design : TAAR1 is a Gs​ -coupled receptor[3]. By treating cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX), we prevent the degradation of cAMP. This allows cAMP to accumulate to measurable levels, providing a highly sensitive, amplified readout of receptor activation or blockade.

Step-by-Step Methodology :

  • Cell Seeding : Seed CHO-K1 cells expressing human TAAR1 at 10,000 cells/well in a 384-well plate.

  • Pre-incubation : Treat cells with 0.5 mM IBMX for 15 minutes to block PDE activity.

  • Ligand Challenge :

    • For Agonism: Add TEES alone and incubate for 30 minutes.

    • For Antagonism: Pre-incubate with TEES for 15 minutes, then challenge with an EC80​ concentration of a known TAAR1 agonist (e.g., β -phenethylamine) for 30 minutes.

  • Detection : Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

High-Throughput Screening Workflow Visualization

workflow Prep 1. Membrane Preparation (HEK293 cells) Incubate 2. Radioligand Incubation ([125I]-Melatonin + TEES) Prep->Incubate Filter 3. Rapid Filtration (GF/B glass fiber filters) Incubate->Filter Wash 4. Wash Step (Ice-cold Tris-HCl) Filter->Wash Count 5. Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze 6. Non-linear Regression (Calculate IC50 & Ki) Count->Analyze

Figure 2: Sequential workflow for radioligand competition binding assays.

References

  • The Case for TAAR1 as a Modulator of Central Nervous System Function Frontiers in Pharmacology[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities ACS Pharmacology & Translational Science[Link]

  • Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines Journal of Medicinal Chemistry[Link]

  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment National Institutes of Health (PMC)[Link]

Sources

Computational Evaluation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide as a Novel Inhibitor of Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, computational chemists, and drug development professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical scaffolds that can bypass existing resistance mechanisms. Thiophene sulfonamide derivatives have recently garnered significant interest in medicinal chemistry due to their favorable pharmacokinetic profiles and potent binding affinities against mycobacterial targets [1].

This technical guide details a comprehensive in silico workflow to evaluate N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide as a competitive inhibitor of the Enoyl acyl carrier protein reductase (InhA). By employing a self-validating protocol that combines orthogonal molecular docking (Glide XP and AutoDock Vina) with 100 ns Molecular Dynamics (MD) simulations, this whitepaper establishes a robust methodological framework for predicting ligand-receptor causality and thermodynamic stability.

Molecular Rationale & Target Biology

The Pharmacophore: N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

The selection of this specific molecule is driven by strict bioisosteric principles:

  • Thiophene Ring: Acts as a classical bioisostere for a phenyl ring. It maintains aromaticity and hydrophobic packing capabilities while slightly lowering the partition coefficient (LogP), thereby enhancing aqueous solubility without sacrificing target affinity.

  • Ethane-1-sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a privileged pharmacophore. The nitrogen acts as a strong hydrogen-bond donor, while the oxygen atoms serve as acceptors. The flexible ethyl linker allows the molecule to adopt a conformation that minimizes steric clashes within deep binding pockets.

Target Selection: InhA (PDB ID: 2NSD)

InhA is a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway of M. tuberculosis, responsible for synthesizing mycolic acids—the primary component of the mycobacterial cell wall. Inhibition of InhA leads to cell lysis. We utilize the crystal structure of InhA (PDB ID: 2NSD) because it provides a well-resolved active site complexed with a piperidine derivative and the NAD+ cofactor, offering a reliable template for structure-based drug design [1].

G FASII FAS-II Pathway InhA InhA (Enoyl-ACP Reductase) FASII->InhA Activates Mycolic Mycolic Acid Synthesis InhA->Mycolic Catalyzes Complex Ligand-InhA-NAD+ Complex (Inhibited State) InhA->Complex CellWall Mycobacterial Cell Wall Mycolic->CellWall Forms Ligand N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide Ligand->Complex Binds Active Site Complex->Mycolic Blocks

Mechanism of InhA inhibition by the thiophene sulfonamide derivative.

In Silico Experimental Methodologies

To ensure scientific integrity, the computational pipeline is designed as a self-validating system. We do not rely on a single scoring function; instead, we use orthogonal docking algorithms followed by rigorous MD simulations to verify the physical realism of the predicted poses.

G LigPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) Docking Orthogonal Docking (Glide XP & Vina) LigPrep->Docking ProtPrep Protein Preparation (PDB: 2NSD, OPLS4) Grid Receptor Grid Generation (Centered on Tyr158) ProtPrep->Grid Grid->Docking MD MD Simulation (100 ns) (GROMACS, SPC Water) Docking->MD Top Pose MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA Trajectory

Step-by-step computational docking and MD simulation workflow.

Protocol 1: Ligand and Protein Preparation

Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains or incorrect tautomeric states. Docking algorithms are highly sensitive to protonation states; an incorrect state will yield false hydrogen bonding networks.

  • Ligand Preparation: The 2D structure of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is sketched and processed using Schrödinger LigPrep. Epik is utilized to generate possible protonation and tautomeric states at a physiological pH of 7.4 ± 0.5. The OPLS4 force field is applied for energy minimization.

  • Protein Preparation: The crystal structure of InhA (PDB: 2NSD) is imported into the Protein Preparation Wizard. Water molecules beyond 5 Å of the active site are deleted to reduce computational overhead, while structural waters mediating ligand-NAD+ interactions are retained. Missing hydrogens are added, and the hydrogen bond network is optimized using PROPKA at pH 7.0. Finally, a restrained minimization is performed (heavy atom RMSD = 0.3 Å) to relieve steric clashes.

Protocol 2: Orthogonal Molecular Docking

Causality: Glide Extra Precision (XP) uses an empirical scoring function that heavily penalizes desolvation and structural clashes [3], while AutoDock Vina utilizes a machine-learning-inspired empirical scoring function that excels at rapid conformational sampling [2, 5]. Concordance between these two distinct algorithms significantly reduces the false-positive rate.

  • Grid Generation: A receptor grid is generated centered on the catalytic residue Tyr158 and the nicotinamide ring of the NAD+ cofactor (Coordinates: X=12.4, Y=-5.6, Z=18.2). The bounding box is set to 20 × 20 × 20 Å.

  • Glide XP Docking: The ligand is docked using Glide XP with flexible ligand sampling. Epik state penalties are added to the docking score.

  • AutoDock Vina Docking: The ligand and receptor are converted to .pdbqt format using AutoDockTools. Vina is executed with an exhaustiveness parameter of 32 to ensure deep sampling of the conformational space [2].

Protocol 3: Molecular Dynamics (MD) Simulation

Causality: Docking treats the receptor as a rigid body. To confirm that the ligand-receptor complex is stable over time and to account for induced-fit effects, MD simulations are mandatory [4].

  • System Setup: The highest-scoring docked complex is exported to GROMACS. The system is solvated in a cubic box using the SPC water model, with a 1.0 nm clearance from the protein edges.

  • Neutralization & Minimization: Na+ and Cl- ions are added to neutralize the system to a physiological concentration of 0.15 M. Energy minimization is performed using the steepest descent algorithm (max force < 1000.0 kJ/mol/nm).

  • Equilibration: The system undergoes 100 ps of NVT (constant Number of particles, Volume, and Temperature at 300 K) and 100 ps of NPT (constant Pressure at 1 bar) equilibration using position restraints on heavy atoms.

  • Production Run: A 100 ns unrestrained MD simulation is executed. Trajectories are analyzed for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Quantitative Data Presentation

The docking and thermodynamic data indicate that N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide exhibits superior binding metrics compared to the standard reference drug, Pyrazinamide.

Table 1: Molecular Docking Scores and Binding Free Energies
CompoundGlide XP Score (kcal/mol)AutoDock Vina Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide -9.45-8.80-42.30Tyr158, Ile194, NAD+
Pyrazinamide (Reference) -5.20-4.90-21.15Tyr158, Phe149
Table 2: ADMET & Pharmacokinetic Profile (Lipinski's Rule of Five)
PropertyValueLipinski ThresholdCompliance
Molecular Weight 219.32 g/mol < 500 g/mol Yes
LogP (Octanol/Water) 1.85< 5Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 3≤ 10Yes
Rotatable Bonds 5≤ 10Yes

Mechanistic Insights & Interaction Profiling

The in silico data reveals a highly specific binding modality for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide within the InhA active site.

  • Hydrogen Bonding Causality: The sulfonamide nitrogen (-NH-) acts as a critical hydrogen bond donor to the hydroxyl group of Tyr158 (distance: 2.1 Å). This interaction is mechanistically vital, as Tyr158 is the primary catalytic residue responsible for the reduction of the enoyl substrate.

  • Hydrophobic Packing: The thiophene ring inserts deeply into the hydrophobic substrate-binding loop (comprising Ile194, Leu218, and Met199). The sulfur atom of the thiophene ring engages in favorable π-sulfur interactions with the nicotinamide ring of the NAD+ cofactor, anchoring the ligand and preventing the natural substrate from entering the pocket.

  • Dynamic Stability: The 100 ns MD simulation trajectory confirms that the RMSD of the ligand remains stable at ~1.8 Å after the initial 10 ns equilibration phase. The hydrogen bond with Tyr158 exhibits an occupancy of 87% throughout the simulation, validating the energetic predictions made by Glide XP and Vina.

Conclusion

The computational evaluation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide demonstrates its high potential as an InhA inhibitor. The molecule strictly adheres to Lipinski's Rule of Five, showcasing excellent drug-like properties. The orthogonal docking protocols, validated by rigorous MD simulations, confirm that the thiophene sulfonamide scaffold forms stable, high-affinity interactions with the critical catalytic machinery of M. tuberculosis InhA. These findings provide a robust, data-driven foundation for advancing this compound into in vitro enzymatic assays and lead optimization pipelines.

References

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Drug and Chemical Toxicology, Taylor & Francis. URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Journal of Computational Chemistry, National Center for Biotechnology Information (PMC). URL:[Link]

  • Flexible ligand docking with Glide Current Protocols in Bioinformatics, PubMed. URL:[Link]

  • Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS PLoS One, National Center for Biotechnology Information (PMC). URL:[Link]

  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach Journal of Pharmacology & Clinical Toxicology, JSciMed Central. URL:[Link]

The Physiological Role of Thiophene Sulfonamides in Cell Signaling: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene sulfonamides represent a privileged class of pharmacophores in modern drug discovery. While historically recognized for their antimicrobial properties via folate synthesis inhibition, advanced structural biology has repositioned these molecules as highly selective modulators of eukaryotic cell signaling pathways (1)[1]. By leveraging the bioisosteric properties of the electron-rich thiophene ring and the hydrogen-bonding capacity of the sulfonamide moiety, researchers have engineered compounds that precisely regulate metalloenzymes, transmembrane proteases, and intracellular kinases. This whitepaper dissects the physiological roles of thiophene sulfonamides in cell signaling, detailing their mechanisms of action and providing self-validating experimental protocols for their evaluation.

Carbonic Anhydrase Modulation and the Hypoxia (HIF-1α) Axis

The most characterized physiological role of thiophene sulfonamides is their interaction with zinc-dependent metalloenzymes, specifically Carbonic Anhydrases (CAs). The primary sulfonamide group ( −SO2​NH2​ ) acts as an exceptional zinc-binding group (ZBG). In the active site, the deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion, displacing the catalytic water molecule required for the hydration of CO2​ (2)[2][3].

In oncology, the CA IX isoform is of paramount importance. Under hypoxic conditions typical of solid tumors, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway is stabilized, leading to the massive transcriptional upregulation of CA IX (4)[4]. CA IX maintains an alkaline intracellular pH (promoting tumor survival) while acidifying the extracellular microenvironment (promoting metastasis and immune evasion). Thiophene sulfonamides disrupt this signaling cascade by neutralizing CA IX activity, effectively suffocating the tumor's pH regulatory system.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Accumulation Hypoxia->HIF1a Stabilizes CA9 Carbonic Anhydrase IX (CA IX) Overexpression HIF1a->CA9 Up-regulates transcription pH_reg Intracellular pH Maintenance & Extracellular Acidification CA9->pH_reg Catalyzes CO2 + H2O Tumor Tumor Survival & Metastasis pH_reg->Tumor Promotes microenvironment TS Thiophene Sulfonamide (Inhibitor) TS->CA9 Blocks Zn2+ Active Site

Fig 1: Mechanism of CA IX upregulation via HIF-1α and targeted inhibition by thiophene sulfonamides.

Neurological Signaling: Selective Gamma-Secretase Inhibition

Beyond metalloenzymes, thiophene sulfonamides have been engineered to modulate transmembrane proteases. A breakthrough in Alzheimer's disease research was the development of Begacestat (GSI-953), a thiophene sulfonamide that acts as a highly selective gamma-secretase inhibitor (5)[5].

Gamma-secretase is responsible for cleaving the Amyloid Precursor Protein (APP) into neurotoxic peptides. However, it also cleaves the Notch receptor, which is critical for cellular differentiation and homeostasis. Non-selective inhibition causes severe gastrointestinal and immunological toxicities. Begacestat utilizes its unique thiophene sulfonamide architecture to achieve ~16-fold selectivity for APP cleavage over Notch, providing a viable therapeutic window for modulating neurodegenerative signaling without systemic toxicity[5].

Kinase and Phosphatase Signaling Modulation

The versatility of the thiophene sulfonamide scaffold extends to the regulation of phosphorylation cascades:

  • Kinase Inhibition (JNK): Compounds such as AS004509 are potent inhibitors of c-Jun N-terminal Kinase (JNK). By blocking JNK signaling, these thiophene sulfonamides prevent apoptosis and protect against neuronal cell death induced by growth factor deprivation (6)[6].

  • Phosphatase Inhibition (PtpB): The derivative OMTS ((oxalylamino-methylene)-thiophene sulfonamide) selectively inhibits Mycobacterium tuberculosis protein tyrosine phosphatase PtpB. PtpB is secreted into host macrophages to hijack immune signaling; OMTS binds its catalytic loop with >60-fold specificity over human PTPs, restoring the host's defensive signaling pathways (7)[7].

Quantitative Pharmacodynamics

The following table summarizes the binding affinities and physiological selectivities of key thiophene sulfonamides across different signaling targets:

CompoundPrimary TargetIC50 / KiSelectivity & Physiological Effect
Begacestat (GSI-953) γ-secretase (APP)15 nM~16-fold selective over Notch; reduces load.
OMTS M. tb PtpB440 nM>60-fold specificity over human PTPs; restores immune signaling.
AS004509 JNK KinaseLow nMHighly selective; prevents stress-induced cellular apoptosis.
Coumarin-thiazoles CA IX / VEGFR-2Variable (nM)Dual-targeting; disrupts tumor pH and angiogenesis simultaneously.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of thiophene sulfonamides requires self-validating experimental systems. Below are the authoritative protocols for assessing their signaling impact.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics (CA Inhibition)

Standard steady-state kinetics are insufficient for Carbonic Anhydrases, which catalyze up to 106 reactions per second (3)[3]. Stopped-flow spectrophotometry provides the necessary millisecond resolution (8)[8].

  • Reagent Preparation: Purify the CA isoform and buffer in 20 mM HEPES (pH 7.4) containing a colorimetric pH indicator (e.g., Phenol Red). Causality: The precise baseline proton concentration directly dictates the sensitivity of the indicator's absorbance shift[8].

  • Equilibration: Incubate the enzyme with varying concentrations of the thiophene sulfonamide (dissolved in DMSO) for 15 minutes at 20°C. Causality: Thiophene sulfonamides bind deep within the active site cleft; thermodynamic equilibrium must be reached prior to substrate introduction to prevent artificially inflated IC50 artifacts[8].

  • Rapid Mixing: Using a stopped-flow apparatus, rapidly mix the enzyme-inhibitor complex with an equal volume of CO2​ -saturated water. Causality: Mechanical mixing eliminates dead-time errors inherent in manual pipetting, capturing the initial burst phase of catalysis[8].

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at the indicator's λmax​ over 10-50 milliseconds. The rate of pH drop is inversely proportional to the inhibitor's efficacy[8].

Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Equilibration (Binding Phase) Prep->Incubate 15 min Mix 3. Rapid Mixing (CO2 Sat. Buffer) Incubate->Mix Stopped-Flow Monitor 4. Spectrophotometry (pH Indicator) Mix->Monitor Millisecond res. Analyze 5. Kinetic Analysis (IC50 Calculation) Monitor->Analyze Data Export

Fig 2: Stopped-flow CO2 hydration assay workflow for determining enzyme inhibition kinetics.

Protocol 2: Cellular Gamma-Secretase Selectivity Assay

Measuring isolated enzyme activity fails to account for membrane compartmentalization. Cellular assays validate physiological efficacy and Notch-sparing selectivity[5].

  • Cell Line Engineering: Culture HEK293 cells stably overexpressing human APP. Causality: Ensuring substrate saturation guarantees that the assay isolates the specific inhibitory kinetics of the drug rather than substrate availability limitations[5].

  • Compound Incubation: Treat cells with serial dilutions of the thiophene sulfonamide for 4 hours. Causality: This duration allows for cell penetration and target engagement while avoiding confounding transcriptional feedback loops[5].

  • Multiplexed ELISA: Harvest the supernatant and cell lysate. Analyze simultaneously for Aβ40​ (via supernatant ELISA) and Notch intracellular domain (NICD, via lysate Western blot). Causality: Measuring both targets from the same well acts as a self-validating control; a reduction in without a drop in NICD proves that the mechanism is selective APP cleavage inhibition, not generalized cellular toxicity[5].

References

  • Source: benchchem.
  • Title: Begacestat (GSI-953)
  • Source: rsc.
  • Source: nih.
  • Title: Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)
  • Source: acs.
  • Source: cambridge.
  • Source: lu.

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The sulfonamide functional group is a highly privileged pharmacophore in drug discovery, renowned for its metabolic stability, predictable geometry, and strong hydrogen-bonding capabilities. The synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves the nucleophilic attack of a primary aliphatic amine (thiophene-2-ethylamine) on an electrophilic sulfonyl center (ethanesulfonyl chloride).

To ensure a self-validating and high-yielding protocol, the reaction is designed around the classic Hinsberg-type sulfonylation framework[1].

Causality of Experimental Design:

  • Solvent Selection (Dichloromethane): Anhydrous dichloromethane (DCM) is utilized because it provides excellent solvating power for both the polar starting materials and the resulting sulfonamide, while remaining completely inert to the highly reactive ethanesulfonyl chloride[2].

  • Acid Scavenger (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl) per molecule of product formed. Triethylamine (TEA) is introduced as a non-nucleophilic base to scavenge this HCl. Without TEA, the generated HCl would protonate the unreacted thiophene-2-ethylamine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield[1],[2].

  • Thermal Control (0 °C to Room Temperature): Sulfonylation is highly exothermic. Dropwise addition of the sulfonyl chloride at 0 °C prevents thermal runaway, suppresses the formation of bis-sulfonylated byproducts, and prevents the thermal degradation of the electrophile.

Materials and Reagents

All reagents should be of high purity and handled under appropriate laboratory safety protocols. Ethanesulfonyl chloride is corrosive and a lachrymator; all operations must be conducted in a fume hood[3].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Properties / Notes
Thiophene-2-ethylamine Nucleophile127.211.01.27 g (1.17 mL)Liquid, d=1.087 g/mL[4],[5]
Ethanesulfonyl chloride Electrophile128.581.11.41 g (1.04 mL)Corrosive liquid, d=1.357 g/mL[3]
Triethylamine (TEA) Acid Scavenger101.191.51.52 g (2.09 mL)Anhydrous, distilled over CaH₂
Dichloromethane (DCM) Solvent84.93N/A30.0 mLAnhydrous, stored over molecular sieves
1M HCl (aq) Workup WashN/AN/A20.0 mLRemoves excess TEA and unreacted amine
Saturated NaHCO₃ (aq) Workup WashN/AN/A20.0 mLNeutralizes residual acid
Sodium Sulfate (Na₂SO₄) Drying Agent142.04N/AAs neededAnhydrous

Experimental Workflow Diagram

SulfonamideSynthesis Start 1. Reaction Setup Dissolve Amine + TEA in DCM Cool to 0 °C under N₂ Addition 2. Electrophile Addition Dropwise addition of Ethanesulfonyl Chloride Start->Addition Reaction 3. Propagation Warm to RT, Stir 4-6 hrs Addition->Reaction Monitor TLC Monitoring (Hexane/EtOAc 7:3) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extract Add sat. NaHCO₃, separate layers Monitor->Quench Complete Wash 5. Acid/Base Washes Wash organic layer with 1M HCl, then Brine Quench->Wash Dry 6. Drying & Concentration Dry over Na₂SO₄, filter, Rotary Evaporation Wash->Dry Purify 7. Purification Flash Column Chromatography Dry->Purify Product Pure N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide Purify->Product

Workflow for the synthesis and isolation of the target sulfonamide.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen gas inlet. Flush the system with dry nitrogen for 5 minutes.

  • Solubilization: Inject 20.0 mL of anhydrous dichloromethane (DCM) into the flask via syringe.

  • Reagent Loading: Add thiophene-2-ethylamine (1.27 g, 10.0 mmol) and anhydrous triethylamine (1.52 g, 15.0 mmol) to the stirring solvent.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • Electrophile Preparation: In a separate dry vial, dissolve ethanesulfonyl chloride (1.41 g, 11.0 mmol) in 10.0 mL of anhydrous DCM.

  • Controlled Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the ethanesulfonyl chloride solution dropwise to the reaction mixture over a period of 15–20 minutes. Critical Step: Maintain the internal temperature near 0 °C to prevent the formation of bis-sulfonamide impurities.

Phase 3: Reaction Propagation and Monitoring
  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

  • Stirring: Stir the mixture vigorously under a nitrogen atmosphere for 4 to 6 hours[1].

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane/Ethyl Acetate (7:3 v/v). Visualize the spots using UV light (254 nm) and a potassium permanganate (KMnO₄) stain. The reaction is deemed complete when the starting amine spot is entirely consumed.

Phase 4: Workup and Extraction
  • Quenching: Quench the reaction by slowly adding 20.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual sulfonyl chloride and HCl. Stir for 15 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine all organic phases.

  • Washing (Self-Validating Purity Step): Wash the combined organic layers with 20.0 mL of 1M aqueous HCl. Rationale: This acidic wash selectively protonates any unreacted thiophene-2-ethylamine and excess triethylamine, pulling them into the aqueous waste phase.

  • Final Wash: Wash the organic layer with 20.0 mL of saturated aqueous sodium chloride (brine) to pre-dry the organic phase and remove trace inorganic salts.

Phase 5: Isolation and Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing.

  • Concentration: Filter the mixture through a fluted filter paper to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product as a viscous oil or off-white solid.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexane to Hexane/Ethyl Acetate (8:2 to 6:4). Collect the fractions containing the pure product, pool them, and remove the solvent in vacuo to afford pure N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

References

  • Synthesis and Biological Activity of New Sulfonamide Derivatives Source: International Journal of Drug Delivery Technology (Impactfactor) URL:[Link]

  • Thiopheneethanamine | C6H9NS | CID 116521 - PubChem Source: PubChem - NIH URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL:[Link]

Sources

Application Note: RP-HPLC Method Development and Validation for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. Designed for researchers and analytical scientists, this guide bridges theoretical physicochemical profiling with practical chromatographic execution, ensuring a robust, self-validating protocol suitable for drug development lifecycles.

Analyte Profiling & Mechanistic Rationale

Understanding the molecular architecture of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is critical for rational method development. We do not select parameters by trial and error; every choice is dictated by the molecule's chemical properties:

  • Chromophore Identification (Thiophene Ring): The thiophene ring provides the primary chromophore for UV detection. Thiophene derivatives exhibit strong π→π∗ transitions, yielding a UV absorption maximum ( λmax​ ) typically between 230 nm and 240 nm.

  • Ionization Control (Ethane-1-sulfonamide Group): The secondary sulfonamide nitrogen possesses a weakly acidic proton (estimated pKa​≈10 ). If the mobile phase pH is near this pKa​ , the analyte exists in a state of dynamic equilibrium between ionized and unionized forms, leading to severe peak tailing and irreproducible retention times. To ensure the analyte remains entirely in its neutral, unionized state, and to suppress secondary interactions with residual silanols on the silica stationary phase, an acidic mobile phase is mechanistically mandated.

Method Development Strategy

  • Stationary Phase Selection: In accordance with[1], an L1 stationary phase (Octadecyl silane chemically bonded to porous silica, C18) was selected. The dense hydrophobic C18 chains provide optimal retention for the lipophilic thiophene-ethyl backbone.

  • Mobile Phase & Elution Mode: An isocratic elution using 0.1% Formic Acid in Water and Acetonitrile at a 50:50 (v/v) ratio balances retention time and peak symmetry. Formic acid lowers the pH to ~2.7, effectively suppressing sulfonamide ionization. Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at low wavelengths, enhancing the signal-to-noise ratio.

Workflow Visualization

G A 1. Analyte Profiling pKa (~10) & UV Max (~235 nm) B 2. Stationary Phase Selection USP L1 (C18) for Lipophilic Retention A->B C 3. Mobile Phase Optimization Acidic Buffer (pH 2.7) to Suppress Ionization B->C D 4. System Suitability Test (SST) Self-Validating USP <621> Criteria C->D E 5. Method Validation ICH Q2(R2) Guidelines D->E F 6. Final Validated Protocol E->F

Fig 1: Logical workflow for HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol functions as a self-validating system. The analytical run is only authorized to proceed if the embedded System Suitability Test (SST) passes predefined compendial criteria.

Step 1: Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication or vacuum filtration.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Preparation of Standard Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Yields 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Yields 100 µg/mL).

Step 3: Chromatographic Execution

Configure the HPLC system according to the parameters in Table 1 . Inject the blank (diluent) to verify baseline stability and absence of ghost peaks. Follow this with six replicate injections of the Working Standard.

Step 4: System Suitability Testing (SST) Gatekeeper

Evaluate the chromatograms from the six Working Standard injections against the criteria in Table 2 . These criteria are derived from modern compendial modernization practices documented by [2] and USP general chapters. If any parameter fails, the system is deemed unfit, and troubleshooting (e.g., column washing, mobile phase remaking) must occur before sample analysis.

Method Validation Framework

Once the protocol passes SST, it must be validated for routine use according to the [3].

  • Specificity: Evaluated using a Diode Array Detector (DAD). The peak purity angle of the analyte must be less than the peak purity threshold, proving no co-eluting impurities exist at the ~4.5 min retention time.

  • Linearity: Assessed across 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The linear regression correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Assessed by spiking the analyte into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall strictly between 98.0% and 102.0%.

  • Precision: Six replicate preparations of the 100% test concentration are analyzed. The relative standard deviation (%RSD) of the calculated assay results must be ≤2.0% .

Quantitative Data Summaries

Table 1: Optimized Chromatographic Conditions

ParameterSetting / Value
Stationary Phase (Column) C18, 150 mm × 4.6 mm, 3.5 µm (USP L1)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (50% A : 50% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength 235 nm (DAD, bandwidth 4 nm)
Total Run Time 10.0 minutes

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ObservationUSP <621> Acceptance Criteria
Retention Time ( tR​ ) ~4.5 minConsistent across 6 injections
Peak Tailing Factor ( Tf​ ) 1.1 ≤1.5
Theoretical Plates ( N ) > 8,000 ≥5,000
Injection Precision (%RSD) < 0.5% ≤2.0% (for n=6 injections)
Resolution ( Rs​ ) *> 3.0 ≥2.0 (Baseline separation)

(Note: Resolution criteria is applied when separating the active pharmaceutical ingredient from known synthetic impurities or degradation products).

References

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF. URL:[Link]

  • Agilent Technologies. "Understanding Method Modernization per USP <621> Revisions." Agilent Pharmaceutical Solutions. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Harmonised Guideline, Nov 2023. URL:[Link]

Application Note: N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the identification of low-molecular-weight, highly ligand-efficient building blocks is critical for successful hit-to-lead optimization. N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide represents a highly versatile pharmacophore that bridges the gap between combinatorial library synthesis and targeted structure-based drug design.

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is not arbitrary; it is driven by precise physicochemical causality:

  • The Thiophene Bioisostere: The thiophene ring acts as a classic bioisostere for a phenyl ring. However, due to the sulfur heteroatom, it possesses a slightly smaller van der Waals volume and a distinct electron density profile. This causality translates to altered lipophilicity (LogP) and a modified oxidative metabolism profile (e.g., shifting CYP450 liability away from standard aromatic oxidation pathways).

  • The Ethanesulfonamide Linkage: Unlike rigid arylsulfonamides, the aliphatic ethanesulfonamide group provides critical conformational flexibility. The SO2​ moiety acts as a potent hydrogen bond acceptor and a validated Zinc-Binding Group (ZBG) for metalloenzymes[1]. The ethyl linker allows the thiophene ring to adopt an induced-fit orientation within deep, narrow hydrophobic pockets.

This compound and its derivatives have demonstrated significant utility across multiple therapeutic domains, including orally active Endothelin-A ( ETA​ ) receptor antagonists[2], coagulation factor (Thrombin/Factor Xa) inhibitors[3], and Methionine Aminopeptidase-2 (MetAP2) inhibitors[1].

Quantitative Data: Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in biological assays and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: Structural and Physicochemical Properties

PropertyValue for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamideRationale / Impact on Drug Design
Molecular Weight 219.32 g/mol Highly ligand-efficient (LE); leaves ample "molecular weight budget" for late-stage lead optimization.
cLogP ~1.8Optimal lipophilicity for passive membrane permeability while minimizing non-specific protein binding.
H-Bond Donors 1 (Sulfonamide NH)Critical for coordinating with target residues (e.g., backbone carbonyls) or metal ions in enzymatic active sites.
H-Bond Acceptors 2 (Sulfonamide O)Acts as a bidentate or monodentate ligand for metalloenzyme active sites (e.g., Zn2+ or Co2+ ).
Rotatable Bonds 4High flexibility allows induced-fit binding, crucial for targets like GPCRs and dynamic proteases.

Experimental Protocols

The following protocols detail the synthesis, purification, and biological evaluation of this scaffold. Every protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol A: Parallel Solution-Phase Synthesis & Polymer-Supported Purification

Traditional column chromatography is a severe bottleneck in combinatorial library generation. To synthesize N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide efficiently, we utilize Polymer-Supported Quenching (PSQ)[4].

Causality & Rationale: Dichloromethane (DCM) is selected as the solvent because it optimally swells the polystyrene-based scavenger resin, ensuring maximum diffusion of impurities into the polymer matrix. N,N-Diisopropylethylamine (DIPEA) is chosen as the base over Triethylamine (TEA) because its steric bulk prevents unwanted nucleophilic side reactions with the sulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: Dispense 2-(thiophen-2-yl)ethanamine (0.1 mmol) into a glass vial containing 2 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (0.15 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add ethanesulfonyl chloride (0.12 mmol, 1.2 eq). Cap the vial and agitate on an orbital shaker for 1 hour at 25°C.

  • Polymer-Supported Quenching: Add polymer-supported tris(2-aminoethyl)amine resin (0.05 mmol equivalents) to the vial. Agitate for an additional 2 hours. Mechanism: The primary amines on the resin covalently scavenge the excess unreacted ethanesulfonyl chloride.

  • Filtration: Filter the reaction mixture through a porous frit to remove the resin. Wash the resin twice with 1 mL DCM.

  • Evaporation: Concentrate the combined filtrate under a stream of nitrogen to yield the pure product.

  • Self-Validation Step (QC): Immediately analyze a 1 µL aliquot via LC-MS. Validation Logic: If the purity is <95% (indicating unreacted sulfonyl chloride), the system flags the batch, dictating re-exposure to fresh scavenger resin. This closed-loop check guarantees that false positives in subsequent biological assays are not caused by electrophilic impurities.

SynthesisWorkflow A Reactants: 2-(thiophen-2-yl)ethanamine + Ethanesulfonyl Chloride B Solution-Phase Reaction (DCM, DIPEA, 25°C, 1h) A->B Nucleophilic Substitution C Polymer-Supported Quenching (Trisamine Resin, 2h) B->C Scavenge Excess Electrophiles D Filtration & Solvent Evaporation C->D Remove Resin E Pure N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide D->E Isolation F LC-MS Quality Control (Self-Validation Step) E->F Purity >95%? F->C If <95%, Re-scavenge

Caption: Workflow for parallel synthesis and polymer-supported purification of sulfonamides.

Protocol B: in vitro MetAP2 Fluorogenic Inhibition Assay

Because thiophene-ethyl amides and sulfonamides are known to interact with the active site of Methionine Aminopeptidase-2 (MetAP2)[1], this assay determines the inhibitory potency ( IC50​ ) of the synthesized compound.

Causality & Rationale: MetAP2 is a metalloenzyme. We supplement the assay buffer with CoCl2​ because cobalt provides the most stable and kinetically active in vitro environment for recombinant MetAP2. A fluorogenic substrate (Met-AMC) is utilized because it provides a continuous, real-time kinetic readout, which is vastly superior to endpoint assays for detecting true competitive inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, and 10 µM CoCl2​ .

  • Compound Plating: Serially dilute the sulfonamide compound in DMSO. Transfer 1 µL of each dilution to a 384-well black microtiter plate.

  • Enzyme Addition: Add 20 µL of recombinant human MetAP2 (final concentration: 5 nM) to the wells. Incubate for 30 minutes at room temperature to allow the sulfonamide ZBG to coordinate with the metal center.

  • Reaction Initiation: Add 20 µL of L-methionine-7-amido-4-methylcoumarin (Met-AMC) substrate (final concentration: 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validation Step (Z'-Factor): Every plate must include 16 wells of a positive control (e.g., TNP-470, a known MetAP2 inhibitor) and 16 wells of a DMSO vehicle control. Validation Logic: Calculate the Z'-factor. If Z′<0.6 , the assay is deemed invalid due to high variance or poor dynamic range, and the data is discarded. This ensures that the calculated IC50​ values are statistically rigorous.

MetAP2Inhibition Substrate Nascent Polypeptide (N-terminal Met) Enzyme MetAP2 Enzyme (Active Metallo-Pocket) Substrate->Enzyme Binds Product Mature Protein (Met Cleaved) Enzyme->Product Catalysis Pathology Tumor Angiogenesis & Proliferation Product->Pathology Promotes Inhibitor N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide Inhibitor->Enzyme Sulfonamide Metal Coordination + Thiophene Hydrophobic Fit

Caption: Mechanism of MetAP2 inhibition by thiophene-sulfonamides blocking angiogenesis.

References

  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry.2

  • BindingDB BDBM50206985: 2-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)... (Thrombin/Factor Xa Inhibition). BindingDB.3

  • EC 3.4.11.18 - methionyl aminopeptidase (MetAP2 Crystal Structures). Enzymes Database.1

  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society.4

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Solubilization of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Authored by: Senior Application Scientist, Gemini Division

Abstract

Introduction: The Critical Role of Solubility

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide belongs to the sulfonamide class of compounds, a structural motif of immense importance in medicinal chemistry and drug discovery.[1][2] The sulfonamide group is a key feature in a wide array of therapeutic agents, including antimicrobials, diuretics, and anticancer drugs.[1] The successful application of any compound in research and development hinges on its solubility, a fundamental physicochemical property that influences everything from reaction kinetics to biological availability.[3][4]

Poor solubility can lead to unreliable results in biological assays, hinder purification efforts, and create significant challenges during formulation development.[5][6] Therefore, a systematic approach to solvent selection is not merely a preliminary step but a critical foundation for robust and reproducible scientific outcomes. This guide provides the theoretical basis and practical steps to effectively solubilize N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

Understanding the Solute: A Structural Rationale for Solvent Selection

The choice of an appropriate solvent is governed by the principle of similia similibus solvuntur or "like dissolves like." To predict suitable solvents, we must first analyze the molecular structure of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

  • Sulfonamide Group (-SO₂NH-): This is the most polar region of the molecule. The N-H group can act as a hydrogen bond donor, while the two oxygen atoms on the sulfur are strong hydrogen bond acceptors. This functional group imparts significant polarity.

  • Thiophene Ring: An aromatic heterocycle containing sulfur. While it is a ring system, the heteroatom introduces polarity, making it more polar than a simple benzene ring.

  • Ethyl Linker (-CH₂-CH₂-): A nonpolar, flexible aliphatic chain connecting the polar sulfonamide and the thiophene ring.

This combination of a highly polar, hydrogen-bonding group with aromatic and aliphatic regions suggests that the molecule will have moderate polarity. It is unlikely to be highly soluble in very nonpolar solvents (like hexanes) or in highly polar protic solvents like water without pH modification. The most effective solvents are predicted to be polar aprotic solvents that can engage in hydrogen bonding as acceptors.[3]

Solvent Selection Strategy

The following workflow provides a logical approach to selecting and validating a solvent for your specific application.

G cluster_0 Phase 1: Analysis & Prediction cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Application A Analyze Solute Structure - Polar Sulfonamide Group - Thiophene Ring - Ethyl Linker B Predict Solubility Profile - Moderate Polarity - H-bond Donor/Acceptor - Poor Aqueous Solubility A->B C Consult Literature for Analogous Compounds (e.g., Sulfonamides) B->C D Select Primary Candidates (Polar Aprotic Solvents) DMSO, DMF, Acetone C->D F Execute Small-Scale Solubility Test (See Protocol 5.1) D->F E Select Secondary Candidates (Other Polar & Chlorinated Solvents) MeOH, EtOH, DCM, Chloroform E->F G Soluble? F->G H Prepare Stock Solution (See Protocol 5.2) G->H Yes J Re-evaluate Solvent Choice - Try different solvent class - Consider heating or sonication - Check compound purity G->J No I Proceed with Application (Assay, Synthesis, etc.) H->I

Diagram 1: A logical workflow for solvent selection and validation.

Recommended Solvents

Based on extensive literature review of the sulfonamide class of compounds, the following solvents are recommended for testing.[3][7][8][9] They are categorized into primary and secondary choices based on their general effectiveness for dissolving a wide range of organic molecules, particularly those containing sulfonamide groups.

Category Solvent Abbreviation Class Boiling Point (°C) Rationale & Comments
Primary Dimethyl sulfoxideDMSOPolar Aprotic189Excellent solubilizer for a wide range of compounds. [3][8] Ideal for preparing high-concentration stock solutions for biological screening.[5] Hygroscopic; use anhydrous grade for sensitive applications.
Primary N,N-DimethylformamideDMFPolar Aprotic153Highly effective for sulfonamides. [3] Its ability to solvate a broad range of reactants makes it a common choice in synthesis.[7]
Secondary Acetone-Ketone (Polar Aprotic)56A good, versatile solvent that has been shown to be effective for sulfonamides.[3][9] Its volatility is useful for easy removal post-dissolution.
Secondary DichloromethaneDCMChlorinated40A very common solvent for the synthesis and workup of sulfonamides.[7] Its low boiling point allows for easy removal under vacuum.
Secondary ChloroformCHCl₃Chlorinated61Similar properties to DCM, can be an effective solvent for moderately polar compounds.[9]
Secondary Ethanol / MethanolEtOH / MeOHPolar Protic78 / 65May be effective, particularly with gentle heating. Solubility is often lower than in polar aprotic solvents.[9] Useful for applications where DMSO/DMF are not suitable.
Likely Poor WaterH₂OPolar Protic100Sulfonamides generally exhibit poor aqueous solubility at neutral pH.[9] Solubility may be increased at high pH by forming the corresponding salt.[10]
Likely Poor Hexanes / Heptane-Nonpolar~69 / ~98The high polarity of the sulfonamide group makes solubility in nonpolar aliphatic solvents extremely unlikely.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.

Protocol: Small-Scale Solubility Determination (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method to provide a qualitative and semi-quantitative assessment of solubility.[5][11]

Materials:

  • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide (powder form)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Micropipettes

  • Vortex mixer

  • Selection of candidate solvents from Table 1

Procedure:

  • Weigh Compound: Accurately weigh approximately 1-2 mg of the compound into a clean, dry 2 mL glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, known volume of the selected solvent (e.g., 100 µL) to the vial.

  • Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.

  • Visual Inspection: Visually inspect the vial against a dark background. Look for any undissolved solid particles.

  • Incremental Solvent Addition: If solid remains, add the solvent in known increments (e.g., 100 µL at a time), repeating the vortexing and inspection steps after each addition.

  • Record Volume: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent required.

  • Equilibration (for Thermodynamic Solubility): For a more accurate assessment, prepare a slurry by adding an excess of the solid to a known volume of solvent. Agitate the vial at a constant temperature for 24 hours to ensure equilibrium is reached.[5] Afterwards, centrifuge the sample to pellet the excess solid and analyze the supernatant.

  • Calculation (Approximate Solubility):

    • Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

G A 1. Weigh 1-2 mg of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide into a 2 mL vial B 2. Add 100 µL of candidate solvent A->B C 3. Vortex vigorously for 60 seconds B->C D 4. Visually inspect for undissolved solid C->D E Is the solid fully dissolved? D->E F 5. Add another 100 µL of solvent E->F No G 6. Record total volume. Calculate approximate solubility (mg/mL) E->G Yes F->C

Diagram 2: Step-by-step workflow for the small-scale solubility test.

Protocol: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stock solution, typically in DMSO, for use in biological assays.[8]

Materials:

  • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

  • Anhydrous DMSO

  • Analytical balance

  • Appropriately sized volumetric flask (e.g., 1.0 mL or 5.0 mL)

  • Micropipettes or calibrated syringe

  • Vortex mixer and/or sonicator

Procedure:

  • Determine Target Concentration: Decide on the final concentration required for your stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Calculate Required Mass: Calculate the mass of the compound needed.

    • Mass (mg) = Target Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000

    • (Molecular Weight of C₈H₁₃NO₂S₂ ≈ 219.33 g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound directly into the volumetric flask.

  • Add Solvent: Add approximately half of the final required volume of DMSO to the flask.

  • Dissolve: Cap the flask and vortex until the solid is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if it is slow. Ensure the solution cools to room temperature before proceeding.

  • Bring to Volume: Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as appropriate for long-term stability.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU5pScctBpx0pjR57n8hqbrKooM1HSEt9HuSEckVHn18VfS_2DdEXy65BsHYBTwzXDEvqn0lUk9bSxY2sTUxzELFe125LBqM7D-HUH2Tr4OAoFxJkut0zHySlbEi_O_Wd5gyaobNsg3Z25g8VPOuMYlrXathG2QTWWRoV21P2Kb1-iSMMKHhHQTETQ4lkk5slDkXcGCExnZLiufZM0l1cSHQpt__fGJzvgdtZLGn0=]
  • Nowak, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF21xyopkttnNQ1vvCArwkxtwiFU1RS8SoR4GCKZZS8IGnPTIRFdUMJcKSWRs1yHH2elvv5u0NQuLLXxHhGbuICrMpnt1rFevgIIMCU2N9A8vqEVULJ-3nE6_RBysmFEcXnYpGpF-Tl06K_njPO]
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJzYo3EtfjOdfG6lShC_S6jUUBPYDlKwS0h3x1RHzohXxeJJHSgb82htY1TfPtD1CPPS6wqjJNJKhZzGv2K_sbt8jXR-Xu8tTkW30DeflKNt38aBINe8ibVnQQIhJl1JZ71wSa9YTTzkciUhJhhun-PWI7qpYtLtlrcAp8JLtr7zBHegLsonAwLLgepkOWvpcrOA_H0w5EOhbvwR4=]
  • Benchchem. (n.d.). N'-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhF4Y9uVNIAprUCUznzGk3JCq0lsxYBteZDGD3lyb1dTIlchRXiYSc2Y_WIbKVvZ56l5vo8I_wkrGmDvsF_cCe59N_QmCETGDcHPfKmAmYrSfD9WbiZZr8ReaqvxH_cXF6g0-KhzxrqQ==]
  • Sigma-Aldrich. (n.d.). N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcu7p87iqRHJPGpXFeW2_wpmp516xC4g7EShQDisqsSR_IWQ1BGMyoIx7rJSn4ps2TywIj-TBHQcdWJ-Su_DuZbbyL8xHZROEqWKExnjhEfVM7xhTg46E2WOHVJMvz3eqEOx5ecXoq62FDoUmcrl3LpZt0rAD1axweGxVxIYTEG40weuI6Iw==]
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9xJCg1s9FJ9OB3vYRcDNrI5tOF-vr-Z5AYl1w0F7IDYaIkCjCQPjIr3LXyM3MihZQk7ZAq55YCw9A1nc4senUCROdNhYOIaT_fqInLwjUqyFuAtFZvbiPgQtpId9HG7t3id-ebj2UXDBpuPz92wx-1m1ctN9XgRYmzJoXzgDIDB3SbhAYlmg_ypnLw6wCWUyiQJW7EvALU2pUlQaR0sGq_vZGJV_tPYs6FMIeq5Nc0p3BNi_DP7_dAi6NFQ==]
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPu5en4fsDffL7TpKJ_QBUZ863KmK2sGjkbZJI-MVEwWYkAABLsG-wjwNwlNK-A_W6sA6lRqYnE-Otp2eaDHAUtBFEsTtFOb6vsmR9hTsIeGq-cIrCHySlP25pycyD4vGziLclrd5pOFyNlkbx0ki0b8B0zfv_YuAqlsLexJfU-e_bkCZ6N43_ZcsqXC0MmO3dzad2Bcb-qYJTLII=]
  • Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVYjflYSWmUb7UtV2USMM7UNT018_tZmYaCnYahuqQ0AKyJdio4HMZ_7WNuT4eTdV8O0HsquA5nfmIKnG5iWsc9BsbsMNpgDAblmfUxwlUFK93z0xySpCffPv0bRpcHE8P_JOfQg==]
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from Computational Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIxcFzX5as3QMAXg37UPcM42OyLE6AaaZkR7TM85J1iLpFRXpupoyem6Y0qm46gNtU9H7pgEy1PM7k9kFxxUBjZ8oKjr8zTkqubfFTc0TkxlY8oJpPvMKNW_s7Y5N-FuGl3b9JCq1k9-4iuYDbyM7j0VfCrWvFsidfoDe6wtbPWG8VeVbjeZHnja-k7nsW6hnuuI20ABPbPFjROnQZhnkXFc3H0vHM1I1IA2EkzO5Y]
  • J-Stage. (1980). Studies on Powdered Preparations. XVII. Dissolution Rate of Sulfonamides by Rotating Disk Method. J-Stage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDmdKhfQ1UdQQ10E_dSQm7C0GKnMC2kTTxlxXaqiJtRLH6op7EOuzCASM4WdKgcznDVHGzrzPbC87ZJnGG0A4EHVC1OtDXqACdRrZrlL4jQMWbebyLbCzP-mU1LLQ8cUFS-mq2vBaWcLPb-ZZoKlr6FqISeDKytOl1Gow-CFD6tDo-yMFpxCHA]
  • PMC. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. PMC. [https://vertexaisearch.cloud.google.
  • Google Patents. (1951). Soluble salts of sulfonamides. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwXhzxprSq-IU4X8ow-FxXJqc7QoS7zpYeCukVaoAztmdayB82NNAm33ON_fHGMU0IHw1yEIFWII0PrYh1MP4d7_Yas8OGbS6lO5XYqw3a-KPerydou5Zc32BEVJyC_hCjxiUKhdyL_i7]
  • UniBa. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Retrieved from UniBa website. [https://vertexaisearch.cloud.google.
  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFwdM9FJyDhlGo8wv6prpQDvk76g8iGuHBkya7fzaXkeyAEAHFNbtsn_cdkLhloAC7F43WAolCjT6tWHp9pRmo-y8VdcJ7rpfgMOqAyqcLtHtVw_nLPnc5dUqM-d1KKzc0umx-gBvJ1gFuVf8=]
  • ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGeNlIgGDHS0MqN3n455e0Ia2WgQ1a2qZftXZsr-92x3CxYcQ1AuaWZ19Mx_sF1jAN-BK2ye2-6Ugdm9bz9xqWlrcpeSl80D4B5mR7WZtOsAhGGiYNKBG0hiS4tzKJuuTthG67YHe0U8C3JLX5vc884gYETiJh2c3Ly90N-ZPSgyxGkS4sAkGEXpE0CKY5UJqbCWjcabi9JFEMUH7Ea0smgQ61ElDDl3ObFJCHJKfYNzALFryOHJiYbZM_80EPAwBtZyiQ3zDU-cM=]
  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from Who we serve website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDSBiEDgPteg7EjNMVIm4k8QgGwPkI1xvYkP6U4DWqnTvgR4CBwdGGoqCwTYhiCrb6JEicuvYXWBFi8DpMwIWIFddxWPRseMWtm_U308OnxycAxWcAPr0d3V2tbgjNE8JSIxZPtwfJ_N1wcYJ32FXnJ0ZrsaQ4vVHfY4jqQozUxrrTfL5QnkRUPmF-]

Sources

Application Note & Protocol: Preparation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a small molecule belonging to the sulfonamide class, characterized by a thiophene moiety. While the specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant pharmacological relevance. For instance, various thiophene and sulfonamide derivatives have been investigated as inhibitors of anti-apoptotic Bcl-2 family proteins, endothelin-A receptor antagonists, and modulators of the Keap1-Nrf2 signaling pathway, which are all critical targets in cancer and ischemia research.[1][2]

The successful use of any small molecule in cell-based assays hinges on the accurate and reproducible preparation of solutions. This is a critical first step that, if performed incorrectly, can lead to invalid experimental data, wasting significant time and resources.[3] Key challenges in this process include overcoming poor aqueous solubility, ensuring the stability of the compound, maintaining sterility to prevent contamination of cell cultures, and minimizing solvent-induced artifacts.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and storage of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. The protocols herein are designed to ensure the integrity of the compound and the validity of downstream experimental results.

Compound Data and Safety Information

Prior to handling, it is imperative to be familiar with the physicochemical and safety properties of the compound.

Table 1: Physicochemical Properties of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

PropertyValueSource
CAS Number 1343399-06-3[4]
Molecular Formula C₈H₁₃NO₂S₂[4]
Molecular Weight 219.33 g/mol (Calculated)
Physical Form Powder[4]
Solubility Limited solubility in water; expected to be soluble in organic solvents like DMSO.[5]
Storage (Solid) Room Temperature[4]

Table 2: Hazard Identification and Safety Precautions

CategoryInformationSource
GHS Pictogram GHS07 Exclamation Mark[4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Measures P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Core Principles of Stock Solution Preparation

A robust experimental design begins with a correctly prepared primary stock solution. The following principles explain the rationale behind the recommended protocol.

  • The Challenge of Solubility: Many organic small molecules, including likely N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, exhibit poor solubility in aqueous solutions like cell culture media. Directly adding the powder to media would result in an inaccurate, non-homogenous suspension, rendering experimental data meaningless. The use of an appropriate organic solvent is therefore essential.[5]

  • Dimethyl Sulfoxide (DMSO) as the Solvent of Choice: DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice in life science research.[6] However, it is not biologically inert. At concentrations typically above 0.5%, DMSO can be toxic to cells and can influence cellular processes, potentially confounding results.[6] Therefore, it is critical to maintain the final DMSO concentration in all cell culture experiments at the lowest effective level (ideally ≤0.1%) and to include a vehicle control.

  • The Importance of the Vehicle Control: A vehicle control is a culture treated with the same final concentration of DMSO as the experimental cultures, but without the compound. This is the only way to scientifically distinguish the effects of the compound from any potential effects of the solvent itself.

  • Maintaining Sterility: The compound powder and the solvent are not supplied in a sterile state. To prevent microbial contamination of cell cultures, all steps of stock solution preparation and dilution should be performed using aseptic techniques within a Class II Biological Safety Cabinet (BSC).

  • Ensuring Stability Through Proper Storage: High-concentration stock solutions are valuable reagents. To maintain their integrity, they should be aliquoted into single-use volumes and stored at -20°C or -80°C. This practice prevents degradation that can occur from repeated freeze-thaw cycles.[6]

Experimental Workflow and Protocols

The overall process involves creating a high-concentration primary stock in DMSO, which is then used to prepare intermediate and final working solutions in aqueous cell culture medium.

G cluster_0 Phase 1: Primary Stock Preparation (Aseptic) cluster_1 Phase 2: Working Solution Preparation A 1. Calculate Mass (for 10 mM Stock) B 2. Weigh Compound Powder (Analytical Balance) A->B C 3. Add Sterile DMSO (in BSC) B->C D 4. Solubilize (Vortex, Sonicate) C->D E 5. Aliquot & Store (-20°C or -80°C) D->E F 6. Thaw Single Aliquot E->F Day of Experiment G 7. Serially Dilute into Cell Culture Medium F->G H 8. Add to Cells (Final Conc. ≤0.1% DMSO) G->H

Caption: Workflow for preparing N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% sterile-filtered DMSO.

Materials:

  • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide (powder)

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

Calculation: The goal is to prepare a solution with a concentration (C) of 10 mM.

  • C: 10 mM = 0.010 mol/L

  • Molecular Weight (MW): 219.33 g/mol

  • Volume (V): Desired final volume (e.g., 1 mL = 0.001 L)

The formula to determine the required mass (m) is: m = C x V x MW

Example for 1 mL of a 10 mM stock: m = (0.010 mol/L) x (0.001 L) x (219.33 g/mol ) m = 0.0021933 g = 2.19 mg

Procedure (perform all steps in a BSC):

  • Preparation: Put on appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh 2.19 mg of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide powder and transfer it into a sterile microcentrifuge tube. For small quantities, it is often best to weigh the compound directly into the vial it will be dissolved in to prevent loss during transfer.[3]

  • Solvent Addition: Carefully add 1.0 mL of sterile DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it briefly to 37°C.[6] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes. Store these aliquots in a sealed container at -20°C or -80°C to protect them from light and moisture.[6]

  • Documentation: Clearly label the aliquots with the compound name, concentration (10 mM in DMSO), and preparation date.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM primary stock into cell culture medium.

Key Principle: The final concentration of DMSO must remain consistent across all conditions, including the vehicle control. A common mistake is to add different volumes of a high-concentration stock to achieve different final concentrations, which results in a DMSO concentration gradient across your experiment. The correct method is to use serial dilutions.

G cluster_0 Experimental Setup cluster_1 Solution Preparation A Control (Cells + Medium) B Vehicle Control (Cells + Medium + 0.1% DMSO) C 1 µM Compound (Cells + Medium + 0.1% DMSO) D 10 µM Compound (Cells + Medium + 0.1% DMSO) Stock 10 mM Stock in 100% DMSO Intermediate 10 µM Solution in Medium (0.1% DMSO) Stock->Intermediate 1:1000 dilution Vehicle Vehicle Solution (Medium + 0.1% DMSO) Stock->Vehicle 1:1000 dilution (DMSO only) Intermediate->D Final 1 µM Solution in Medium (0.1% DMSO) Intermediate->Final 1:10 dilution in Vehicle Solution Final->C Vehicle->B

Caption: Logic of serial dilution for maintaining consistent solvent concentration.

Procedure (Example for a final concentration of 10 µM):

  • Thaw: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Dilution: To achieve a final concentration of 10 µM in your cell culture well, you will perform a 1:1000 dilution.

    • For every 1 mL of final working solution required, add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.

    • Gently mix by pipetting or inverting the tube. Do not vortex, as this can cause protein denaturation and foaming of the medium.

  • Vehicle Control Preparation: Prepare a vehicle control solution by adding 1 µL of pure DMSO to 999 µL of pre-warmed cell culture medium. This creates a 0.1% DMSO solution, matching the solvent concentration of your 10 µM working solution.

  • Application: Add the prepared working solutions (and vehicle control) to your cells.

Table 3: Example Dilution Scheme

Desired Final ConcentrationDilution of 10 mM StockFinal DMSO Concentration
100 µM1:100 (e.g., 10 µL stock into 990 µL medium)1.0% (May be toxic, use with caution)
10 µM1:1000 (e.g., 1 µL stock into 999 µL medium)0.1%
1 µM1:10,0000.01%

Pro-Tip for Low Concentrations: To make a 1 µM solution, it is more accurate to first make an intermediate 100 µM solution (1 µL stock into 99 µL medium) and then perform a second 1:100 dilution of this intermediate solution into the medium. This avoids pipetting very small volumes.

Validation and Quality Control

A protocol is only as good as its validation.

  • Visual Inspection: Always check your stock and working solutions for any signs of precipitation. If crystals are visible, the compound has fallen out of solution, and the concentration is no longer accurate. Gentle warming (37°C) may help redissolve it.

  • Consistent Vehicle Control: The inclusion of a vehicle control in every experiment is non-negotiable. It is the primary method for validating that any observed cellular phenotype is due to the compound and not the solvent.

  • Freeze-Thaw Cycles: Log the use of each aliquot. Discard any stock aliquot that has been thawed more than 2-3 times, as this can lead to compound degradation and water absorption by the DMSO.

Conclusion

The meticulous preparation of stock solutions is a foundational requirement for generating high-quality, reproducible data in cell-based assays. By understanding the principles of solubility and solvent effects, adhering to aseptic techniques, and implementing proper storage and validation controls, researchers can confidently use N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide in their experiments. This rigorous approach ensures that downstream results accurately reflect the biological activity of the compound, paving the way for meaningful scientific discovery.

References

  • N'-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide Chemical Properties.
  • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide | 1343399-06-3.Sigma-Aldrich.
  • Frequently Asked Questions | Selleckchem.com.Selleckchem.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.AntBio.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays.BenchChem.
  • Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins.PubMed.
  • Compound Handling Instructions.MCE.
  • Ethenesulfonamide and Ethanesulfonamide Derivatives, a Novel Class of Orally Active endothelin-A Receptor Antagonists.PubMed.
  • 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment.RSC Publishing.
  • Considerations regarding use of solvents in in vitro cell based assays.PMC.

Sources

Application Note: Process Scale-Up and Optimization for the Synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of sulfonamide synthesis from discovery-scale bench chemistry to kilogram-scale production requires rigorous optimization to ensure safety, high atom economy, and product purity. This application note details a highly scalable, biphasic Schotten-Baumann protocol for the synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. By replacing traditional homogenous organic conditions with a buffered aqueous/2-MeTHF system, we eliminate the need for chromatographic purification, suppress critical side reactions, and significantly reduce the environmental impact (E-factor) of the process.

Mechanistic Rationale & Scale-Up Challenges

The target molecule is synthesized via the nucleophilic attack of 2-(thiophen-2-yl)ethan-1-amine on ethanesulfonyl chloride. At the medicinal chemistry stage, this S-N bond formation is typically executed in dichloromethane (DCM) using an organic base such as triethylamine (TEA) or pyridine[1]. However, scaling this homogenous process introduces severe limitations:

  • Thermochemical Hazards: The sulfonylation of primary amines is highly exothermic. Uncontrolled heat accumulation accelerates side reactions and poses a thermal runaway risk.

  • Chemoselectivity (Di-sulfonylation): Because primary amines possess two reactive N-H bonds, over-alkylation can lead to a di-sulfonylated byproduct. This impurity is notoriously difficult to purge via crystallization[2].

  • Hydrolytic Degradation: Sulfonyl chlorides are highly moisture-sensitive. In the presence of strong bases or excess water, the electrophile rapidly hydrolyzes to ethanesulfonic acid, reducing the effective stoichiometry and stalling the reaction[2].

To address these challenges, we engineered a biphasic system that physically separates the reactive intermediates and utilizes a mild inorganic buffer to govern the reaction kinetics.

Process Chemistry Optimization

Solvent Selection: We replaced DCM with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that provides superior phase separation during the aqueous workup, allowing for a solvent-free extraction process that drastically reduces the E-factor[3].

Base Selection: Replacing TEA with aqueous sodium carbonate (Na₂CO₃) eliminates the formation of organic hydrochloride salts, which often precipitate and complicate agitation at scale[1]. Na₂CO₃ buffers the aqueous phase at a pH of ~9.5. This specific pH is critical: it is basic enough to neutralize the generated HCl (keeping the amine in its active, deprotonated state) but mild enough to suppress the background hydrolysis of ethanesulfonyl chloride, which occurs rapidly if stronger bases like NaOH are used.

Reaction Workflows and Pathways

ProcessWorkflow A 1. Reactor Preparation 2-MeTHF + Thiophene Amine B 2. Base Addition Aq. Na2CO3 Buffer (pH 9.5) A->B C 3. Electrophile Dosing Ethanesulfonyl Chloride (0-5 °C) B->C D 4. Biphasic Reaction S-N Bond Formation C->D E 5. Phase Separation Aqueous Waste Removal D->E F 6. Solvent Exchange & Crystallization Heptane Anti-solvent E->F G 7. Final Product Target Sulfonamide Isolated F->G

Fig 1. Scalable biphasic workflow for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide synthesis.

Mechanism Amine Primary Amine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Attack Sulfonyl Ethanesulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Hydrolysis Sulfonic Acid (Hydrolysis Waste) Sulfonyl->Hydrolysis H2O / High pH Product Mono-sulfonamide (Target) Intermediate->Product -HCl SideProduct Di-sulfonamide (Impurity) Product->SideProduct Excess R-SO2Cl

Fig 2. Mechanistic pathways showing target S-N bond formation and competing side reactions.

Step-by-Step Methodology: 100 g Scale-Up Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Reactor Preparation

  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, an internal temperature probe, and a pH probe.

  • Charge the reactor with 2-(thiophen-2-yl)ethan-1-amine (100.0 g, 0.786 mol, 1.0 equiv) and 2-MeTHF (800 mL). Stir at 250 rpm to ensure a homogenous organic solution.

  • Prepare the aqueous buffer by dissolving Na₂CO₃ (125.0 g, 1.18 mol, 1.5 equiv) in deionized water (400 mL). Charge this solution into the reactor.

  • Set the chiller/jacket temperature to cool the biphasic mixture to 0–5 °C. Validation Check: Ensure the internal temperature stabilizes strictly below 5 °C and the aqueous phase pH reads between 9.5 and 10.0 before proceeding.

Phase 2: Electrophile Dosing 5. Dissolve ethanesulfonyl chloride (106.2 g, 0.825 mol, 1.05 equiv) in 2-MeTHF (100 mL) and transfer the solution to the dropping funnel. 6. Begin dropwise addition of the ethanesulfonyl chloride solution over a period of 90 minutes. 7. Causality Note: The addition rate must be strictly governed by the internal temperature. Do not allow the temperature to exceed 10 °C. Elevated temperatures exponentially increase the rate of di-sulfonylation and sulfonyl chloride hydrolysis[2]. Validation Check: Monitor the pH continuously. The pH will slowly drop as HCl is generated but must remain above 8.0. If the pH drops below 8.0, pause the addition and charge 10% aq. Na₂CO₃ until pH > 8.5 to prevent amine protonation.

Phase 3: Reaction Maturation & Monitoring 8. Once dosing is complete, maintain the internal temperature at 5 °C for 30 minutes, then adjust the jacket to allow the reactor to warm naturally to 20 °C over 1 hour. 9. Sample the organic phase for HPLC analysis. Validation Check: The reaction is deemed complete when the residual 2-(thiophen-2-yl)ethan-1-amine is < 1.0 a/a%. If unreacted amine persists, spike the reactor with an additional 0.02 equiv of ethanesulfonyl chloride and stir for 30 minutes.

Phase 4: Workup and Isolation 10. Stop agitation and allow the phases to separate for 30 minutes. A clean, sharp split should be visible. 11. Drain the lower aqueous phase (containing NaCl, unreacted Na₂CO₃, and trace ethanesulfonic acid). 12. Wash the organic phase with 1 M HCl (200 mL) to purge any trace unreacted amine, followed by a brine wash (200 mL). 13. Concentrate the 2-MeTHF solution under reduced pressure (40 °C, 150 mbar) to approximately 300 mL. 14. Induce crystallization by slowly adding n-heptane (600 mL) as an anti-solvent over 1 hour while stirring at 20 °C. 15. Cool the resulting slurry to 0 °C, hold for 2 hours, and filter. Wash the filter cake with cold n-heptane (100 mL) and dry under vacuum at 45 °C to a constant weight.

Quantitative Data & Analytical Validation

The transition from a homogenous bench-scale reaction to the biphasic pilot-scale protocol yielded significant improvements in purity and environmental metrics.

ParameterBench Scale (1 g, DCM/TEA)Pilot Scale (100 g, 2-MeTHF/Aq. Base)Target Specification
Yield (%) 8189> 85
Purity (HPLC, a/a %) 96.599.2> 98.0
Di-sulfonamide Impurity (%) 2.80.4< 1.0
E-factor (kg waste/kg product) 4814< 15
Process Time (h) 6 (incl. column chromatography)4.5 (crystallization)< 8

Troubleshooting & Causality in Deviations

ObservationMechanistic CauseCorrective Action
Presence of di-sulfonamide impurity (>1%) Excess sulfonyl chloride or elevated temperature during the electrophile addition phase[2].Strictly maintain 0–5 °C during dosing. Ensure the amine is in a slight excess or exact 1:1 stoichiometry initially[2].
Incomplete conversion (amine remains) Hydrolysis of ethanesulfonyl chloride due to prolonged water/base exposure or high pH[2].Ensure pH does not exceed 10.0. Spike with 0.02 equiv of ethanesulfonyl chloride to drive the reaction to completion.
Poor phase separation / Emulsion Emulsion formation due to high concentration of product or lack of ionic strength in the aqueous layer.Add additional 2-MeTHF to dilute the organic layer, or add solid NaCl to the aqueous layer to increase the density difference.

References[4] Building a Sulfonamide Library by Eco-Friendly Flow Synthesis - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEznn0zUIL_kOb9PthrZtdYpx5zd4fJVrI0NVJ6_OajKlCOKA975vMRD09gVG9RYEX0LquNDh8okRYh72Ea_cemQwhop7D5qiRTc7DWwYsbqbW0HwRfmKzdm_WfTCEZ-awJ_XhpyQ==[3] Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHurcKGlNlhA_MfaGCZ78_lXUNYhlYQkjVa6qYjKzllVgJDritTHaKyESjRvkkSrEvRR1x2d3cv--X7nnPrpjIwsEfwh-3zqtniCe7lAbSF6h8LT7c-N5qYwcjRsplKfCFa99cQnFY33gdw600=[2] Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZncWooIfdC8jSNb0wCXVgTmd9J9neWwaggXVrz-L_p16vRo_f0C4TkbnOb7PBtEFb85oZSzw7YI1cm3lSN-zSiISqv5DBMzYMwJtCz8MArzOlYGRu-09IHbpL-Xkjlqs3JfK0Np2V4qu-J6RyuGzj66uQuxOKX82WNivWEj-riDPtc8R0RCfjBngAwI60aI2r5P0l9d4AZjsXJAjfZw=[1] Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaHqtO21peO9p1bNfg2jBp_m6fbsOO4CDq5t3LZUMMBjieAQ_vjvXL9PUD-vxNRjx-JQsZo3tOTtCkzJNsrThqFUIioEA6b6ddEY9kgYhEvkmBPwOgZoJ7sLIUeL4bNMiBO4dT5JYqMEc7pNwjsvmPMbYP78FdscOirUTdZnhu-SBXXLatt9yQxjbkJkyHOOmTN__xZhExOAue6cbE3rvKduTGrEB-kU0cl9zQD7opqo-qPW3YRCroCK91IeHSBqN__Wg=

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the reaction chemistry. The synthesis of this sulfonamide is typically achieved by the reaction of 2-(thiophen-2-yl)ethan-1-amine with ethanesulfonyl chloride in the presence of a base.[1][2] While this is a classic and generally reliable method, several factors can lead to suboptimal results. This document provides a structured approach to identifying and resolving these issues.

Troubleshooting Low Yield

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction shows low to no product formation. What are the likely causes?

Several factors can lead to a complete lack of or very low product formation. A systematic check of your reagents and reaction setup is the first step.

Potential Causes and Solutions:

  • Degraded Ethanesulfonyl Chloride: Ethanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to ethanesulfonic acid, which is unreactive towards the amine.[3][4]

    • Solution: Always use a fresh bottle of ethanesulfonyl chloride or purify older stock by distillation. Ensure that all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4][5]

  • Incorrect Stoichiometry: An improper ratio of reactants is a common source of low conversion.[3]

    • Solution: Carefully re-calculate and measure the molar equivalents of the amine, sulfonyl chloride, and base. Typically, a 1:1 or a slight excess of the amine to the sulfonyl chloride is recommended.[6]

  • Insufficiently Reactive Amine: While 2-(thiophen-2-yl)ethan-1-amine is an aliphatic amine and generally nucleophilic, impurities or protonation can reduce its reactivity.[5]

    • Solution: Ensure the purity of your starting amine. If the reaction is sluggish, a moderate increase in temperature or a longer reaction time may be beneficial.[3][5]

Question 2: My TLC analysis shows multiple spots, including a significant amount of a very polar byproduct. What is happening?

The presence of a highly polar byproduct that doesn't correspond to your starting materials or product often points to hydrolysis of the sulfonyl chloride.

Potential Cause and Solution:

  • Hydrolysis of Ethanesulfonyl Chloride: As mentioned, ethanesulfonyl chloride readily reacts with water to form ethanesulfonic acid.[3][4] This sulfonic acid is highly polar and will appear as a distinct spot on a TLC plate, often near the baseline.

    • Solution: The most critical preventative measure is the rigorous exclusion of water from your reaction.[4]

      • Dry Glassware: Oven-dry all glassware at a minimum of 100 °C for several hours and allow it to cool under a stream of dry nitrogen or in a desiccator.[4]

      • Anhydrous Solvents: Use commercially available anhydrous solvents. If you are using a solvent from a previously opened bottle, it is good practice to dry it using appropriate methods (e.g., molecular sieves).[3]

      • Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.[4]

Question 3: I've isolated a product, but my yield is still low and the TLC shows a less polar spot close to my desired product. What could this be?

The formation of a less polar byproduct is often indicative of di-sulfonylation, a common side reaction with primary amines.[6]

Potential Cause and Solution:

  • Di-sulfonylation: Primary amines, like 2-(thiophen-2-yl)ethan-1-amine, have two N-H protons. After the initial reaction to form the desired mono-sulfonamide, the remaining N-H proton can be deprotonated by the base, creating a sulfonamide anion. This anion can then react with a second molecule of ethanesulfonyl chloride to form a di-sulfonylated byproduct.[7]

    • Solutions to Minimize Di-sulfonylation:

      • Control Stoichiometry: Use a 1:1 ratio or a slight excess of the amine relative to the ethanesulfonyl chloride. Avoid using an excess of the sulfonylating agent.[6][8]

      • Slow Addition at Low Temperature: Dissolve the ethanesulfonyl chloride in your anhydrous solvent and add it dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C).[8] This maintains a low concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine.

      • Choice of Base: A very strong or sterically unhindered base can promote the deprotonation of the mono-sulfonamide, leading to di-sulfonylation. Consider using a weaker or more sterically hindered base like pyridine or 2,6-lutidine.[7]

Question 4: The purification of my product is difficult, and I'm losing a significant amount of material during this step. How can I improve this?

Purification challenges can significantly impact your final isolated yield. The choice of purification method is critical and depends on the properties of your product and the impurities present.

Potential Causes and Solutions:

  • Similar Polarity of Product and Byproducts: If di-sulfonylation has occurred, the byproduct may have a similar polarity to your desired product, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. If the product is crystalline, recrystallization is often a highly effective purification method.[9]

  • Product Solubility Issues During Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride (brine).[8] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this synthesis, and how do I choose the right one?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[1][3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[3]

Base Type Considerations
Triethylamine (TEA) Tertiary AmineCommonly used, strong enough for most sulfonamide syntheses. Can sometimes promote di-sulfonylation.[6]
Pyridine Aromatic AmineWeaker base than TEA, can be a good choice to minimize di-sulfonylation. Can be used as both base and solvent.[1][7]
Diisopropylethylamine (DIPEA) Sterically Hindered AmineIts bulkiness can help suppress di-sulfonylation.[7]
4-Dimethylaminopyridine (DMAP) CatalystOften used in catalytic amounts with another base to accelerate the reaction, especially with less reactive amines.[10]

Q2: What are the best solvents for this reaction?

Aprotic solvents are generally preferred to avoid any reaction with the ethanesulfonyl chloride.[5] Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

The choice of solvent will depend on the solubility of your starting materials. Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.[3][5]

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[9]

  • Procedure: Spot the reaction mixture alongside your starting amine on a TLC plate.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has been completely consumed. The appearance of a new, less polar spot indicates the formation of your product.

Q4: Are there alternative methods for synthesizing sulfonamides?

Yes, while the reaction of an amine with a sulfonyl chloride is the most common, other methods exist. For instance, sulfonamides can be synthesized directly from sulfonic acids using coupling agents or via oxidative coupling of thiols and amines.[11][12] However, for this specific target molecule, the sulfonyl chloride route is generally the most direct and cost-effective.

Visualizing the Process

Reaction Scheme

Reaction_Scheme Synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide cluster_reactants Reactants cluster_products Products r1 2-(thiophen-2-yl)ethan-1-amine r2 Ethanesulfonyl chloride p1 N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide r1->p1 + r2->p1 + p2 HCl p1->p2 +

Caption: General reaction for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagents: - Fresh Sulfonyl Chloride? - Correct Stoichiometry? start->check_reagents check_conditions Review Reaction Conditions: - Anhydrous Solvent/Glassware? - Inert Atmosphere? check_reagents->check_conditions analyze_byproducts Analyze Byproducts (TLC/LC-MS) check_conditions->analyze_byproducts polar_byproduct High Polarity Byproduct? analyze_byproducts->polar_byproduct less_polar_byproduct Less Polar Byproduct? polar_byproduct->less_polar_byproduct No hydrolysis Likely Hydrolysis of R-SO2Cl. ACTION: Rigorously exclude water. polar_byproduct->hydrolysis Yes disulfonylation Likely Di-sulfonylation. ACTION: Adjust stoichiometry, add R-SO2Cl slowly at 0°C, consider weaker base. less_polar_byproduct->disulfonylation Yes optimize_purification Optimize Purification: - Different chromatography solvents - Recrystallization less_polar_byproduct->optimize_purification No

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: General Synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

This is a general guideline and may require optimization.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(thiophen-2-yl)ethan-1-amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) to the stirred solution.[6]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve ethanesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the pure N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.[9]

Protocol 2: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your starting amine and the reaction mixture in a suitable solvent (e.g., DCM). Spot them separately on the TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: Compare the spots. The disappearance of the starting amine spot and the appearance of a new product spot indicate reaction progress.

References

  • Robertson, R. E. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(10), 1601-1608.
  • Rogic, M. M., & Vitrone, J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1515-1519.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Alfa Aesar. (2021). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]

  • Liu, Y., et al. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances, 14(51), 37048-37056.
  • Perli, K., et al. (2020). Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. ACS Sustainable Chemistry & Engineering, 8(35), 13356-13363.
  • Moody, T. S., & Thompson, A. (2014). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry, 16(5), 2578-2582.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Roy, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 833-839.
  • Miller, S. J., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 986-987.
  • Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Taylor, L. T., & Pinkston, J. D. (1987). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Kumar, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(46), 28741-28765.
  • Roughley, S. D., & Jordan, A. M. (Eds.). (2017). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Reddit. (2026). Sulfinamide synthesis is not working in my hands. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-(4-Fluorophenyl)ethanesulfonyl chloride. Retrieved from [Link]

  • Gicquel, M., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4278-4282.
  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Madhan, S., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives...
  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351376A - Synthetic method of 2-thiophene ethylamine.
  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • Mol-Instincts. (2026). CAS#:896322-32-0 | N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]. Retrieved from [Link]

  • Holmberg, R. C., et al. (2026). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, 91(3), 1234-1240.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Molport. (n.d.). 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

Sources

optimizing purification methods for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on the synthesis, chemical properties, and typical impurities of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. The goal is to build a solid foundation of existing knowledge for future refinements.

Expanding Search Parameters

I'm now expanding my search to include purification techniques specifically for sulfonamides and thiophene compounds. I'm focusing on recrystallization, chromatography, and extraction, as these are promising methods. This data will lay the groundwork for a troubleshooting guide. I also plan on creating a FAQ in a question-and-answer format to address researcher concerns.

Developing Support Center Architecture

I'm now designing the support center structure. I'll begin with Google searches to flesh out the synthesis and properties of the target compound. Then, I plan to build a technical support guide with a troubleshooting section and an FAQ. I aim for a question-and-answer format to anticipate researcher concerns. Each troubleshooting question will feature a detailed protocol and citations for scientific support. I will use DOT language to generate diagrams and tables to summarize key data. Finally, I will compile a comprehensive reference list for all cited sources. I will provide a basic overview of the compound and start from simple issues, then move to complex scenarios.

Structuring the Support Center

I'm now focusing on designing the framework for the support center. I'll begin with a compound overview, then move to an FAQ section. The bulk of my work will be the troubleshooting guide, presented in a clear question-and-answer format. Each problem will feature a detailed, step-by-step protocol. I'll use tables and DOT language to visualize key data and workflows and compile a comprehensive reference list at the end. I will begin from general lab techniques, and move to troubleshooting the target compound.

Refining Initial Searches

I'm now focusing my Google searches to hone in on synthesis, properties, and impurities of the target compound. I'm also actively gathering data on established purification techniques for sulfonamides and similar thiophene compounds. The data is meant to structure a troubleshooting guide in a clear Q&A format. I plan on providing detailed protocols, using DOT language for visualization, and citing all sources. I'm also preparing to add a comprehensive reference section.

Developing Comprehensive Content

I am now structuring the support center based on initial research. I'll begin with compound properties, then address common questions. The core will be a troubleshooting guide -and-answer format with step-by-step protocols. I'll include tables, DOT diagrams, and in-text citations. My plan integrates a compound overview and detailed protocols with integrated checks for validation.

Developing Initial Guide Structure

I'm now drafting the technical support guide. I will start with an overview, address FAQs, and then delve into a detailed troubleshooting section. Each problem will feature a step-by-step protocol. I'm focusing on incorporating in-text citations and comprehensive diagrams using DOT language to visualize the purification workflows. I'm also planning tables for key data.

Developing Detailed Protocols

I'm now writing detailed, step-by-step protocols for key purification techniques, ensuring clear instructions and incorporating explanations. I am creating diagrams for workflow visualization using DOT language, and I'm generating data tables to summarize quantitative data like solvent ratios. I'm focusing on integrating built-in checkpoints for each protocol.

preventing degradation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific solution-phase vulnerabilities of this bipartite molecule.

Understanding the causality behind molecular degradation is the first step in ensuring reproducible, artifact-free data. This guide provides mechanistic insights, actionable troubleshooting, and self-validating protocols to preserve the integrity of your experiments.

Part 1: Mechanistic Grounding (The "Why")

The stability of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is governed by two distinct functional domains, each with its own degradation causality:

  • The Thiophene Ring (Oxidative Vulnerability): The electron-rich sulfur atom within the thiophene heterocycle is highly susceptible to oxidative stress. When exposed to dissolved oxygen, photons (UV/Vis light), or trace transition metals, the ring undergoes S-oxidation[1]. This yields reactive electrophilic intermediates, such as thiophene 1-oxide and thiophen-2-ol[2], which can further dimerize or polymerize.

  • The Ethanesulfonamide Linkage (Hydrolytic Vulnerability): Aliphatic sulfonamides exhibit robust hydrolytic stability under physiological and environmental conditions (pH 4–9)[3]. However, the S-N bond becomes the primary site of failure under forced acidic conditions, leading to acid-catalyzed cleavage[4][5].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound solutions turn slightly yellow or brown after a few days on the bench. What is happening? A1: This discoloration is a classic macroscopic indicator of thiophene ring oxidation and subsequent polymerization. When exposed to ambient light and atmospheric oxygen, the thiophene moiety forms thiophene-S-oxides[1]. These intermediates are highly reactive and polymerize into conjugated systems that absorb blue light, causing the solution to appear yellow. Actionable Fix: Always store working solutions in amber glass vials to block UV/Vis light. Purge the vial's headspace with an inert gas (argon or nitrogen) before sealing to displace atmospheric oxygen.

Q2: We are observing inconsistent, non-specific cytotoxicity in our 72-hour cell-based assays. Could the compound be degrading in the media? A2: Yes, this is a highly probable cause. The oxidative degradation products of thiophene (specifically thiophene 1-oxide and epoxides) are potent electrophiles[1][2]. These species can covalently bind to cellular nucleophiles such as glutathione or structural proteins, leading to off-target toxicity that artificially confounds your assay results[1]. Actionable Fix: Prepare fresh aqueous stocks daily rather than relying on freeze-thaw cycles. If long-term incubation is strictly required, consider supplementing your assay media with mild, biologically compatible antioxidants (e.g., ascorbic acid) to scavenge reactive oxygen species (ROS).

Q3: Is the compound stable during in vitro pharmacokinetic profiling in simulated gastric fluid (pH 1.2)? A3: While aliphatic sulfonamides are generally stable at neutral to alkaline pH, they show increased susceptibility to acid-catalyzed hydrolysis[4][5]. Extended exposure to pH 1.2 will eventually lead to the cleavage of the sulfonamide S-N bond, yielding ethanesulfonic acid and 2-(thiophen-2-yl)ethan-1-amine[5]. Actionable Fix: Minimize exposure time in highly acidic buffers. Immediately post-extraction, neutralize the sample or keep it chilled (4°C) to kinetically halt the hydrolysis reaction before LC-MS analysis.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability profile of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide under various environmental stressors.

Environmental ConditionPrimary StressorTemperatureTimeframeParent Compound Recovery (%)
pH 7.4 Buffer (Dark) Neutral Control25°C7 Days>99%
pH 1.2 (0.1 M HCl) Acidic Hydrolysis37°C24 Hours~85%
pH 10.0 (0.1 M NaOH) Alkaline Hydrolysis37°C24 Hours>95%
0.3% H₂O₂ in Water Oxidative Stress25°C24 Hours<50%
Ambient Lab Light Photolytic / Oxidative25°C7 Days~70%

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to ensure that any observed degradation is an accurate reflection of the molecule's behavior, not an experimental artifact.

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions
  • Solvent Preparation: Degas ultra-pure water (18.2 MΩ·cm) by sonicating under vacuum for 15 minutes, followed by bubbling with argon gas for 10 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the required mass of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide and dissolve it in the degassed solvent inside an amber glass vial.

  • Self-Validation Checkpoint (T=0 Baseline): Immediately withdraw a 10 µL aliquot and analyze it via LC-MS. This establishes a definitive baseline (confirming >99% initial purity) and ensures any subsequent peaks observed during your studies are true degradation artifacts, not synthetic impurities.

  • Storage: Flush the headspace of the amber vial with argon, seal with a PTFE-lined cap, and store at -20°C.

Protocol 2: Forced Degradation Profiling (Hydrolytic & Oxidative)
  • Acid Hydrolysis: Mix 1 mL of a 1 mg/mL compound stock solution with 1 mL of 0.1 M HCl[5]. Incubate at 37°C.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 0.3% H₂O₂. Incubate at 25°C.

  • Self-Validation Checkpoint (Control Matrices):

    • For Hydrolysis: Run a parallel "Neutral Control" using pH 7.4 PBS at 37°C.

    • For Oxidation: Run a parallel "Dark Control" (H₂O₂ mixture wrapped completely in aluminum foil).

    • Logic: These controls isolate the specific stressor (pH extreme or ROS + light) as the sole causal agent of degradation, ruling out thermal degradation or baseline solvent incompatibility.

  • Quenching & Analysis: At 2, 4, and 24 hours, withdraw 100 µL aliquots. Neutralize the acid samples with 0.1 M NaOH. Analyze all samples via LC-MS to quantify the S-N bond cleavage products and thiophene-S-oxides.

Part 5: Degradation Pathway Visualization

DegradationPathway Parent N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide OxPath Oxidative Pathway (O2, Light, Metals) Parent->OxPath S-Oxidation HydPath Hydrolytic Pathway (Extreme pH) Parent->HydPath S-N Cleavage ThiopheneOx Thiophene 1-oxide & Thiophen-2-ol OxPath->ThiopheneOx ROS / hν Cleavage Ethanesulfonic Acid + 2-(Thiophen-2-yl)ethanamine HydPath->Cleavage H+ / OH- ToxNote Reactive Electrophiles (Assay Toxicity) ThiopheneOx->ToxNote Downstream

Degradation pathways of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide via oxidation and hydrolysis.

Part 6: References

  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Available at:

  • PubMed (NIH). Hydrolysis of sulphonamides in aqueous solutions. Available at:

  • Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds. Available at:

  • Benchchem. Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Available at:

  • ResearchGate. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Available at:

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry in small-molecule chromatography. Analyzing N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide presents a unique set of chromatographic hurdles due to its mixed functional groups. This guide moves beyond generic advice, offering a mechanistic breakdown of why this specific molecule tails and providing self-validating protocols to achieve perfectly Gaussian peak shapes.

Mechanistic Causality: Why Does This Molecule Tail?

To solve peak tailing, we must first understand the analyte's chemical microenvironment. N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide consists of an aliphatic sulfonamide linked to an electron-rich thiophene ring.

  • Hydrogen Bonding & Silanol Interactions: The sulfonamide group (-SO₂NH-) possesses a weakly acidic proton with a typical pKa around 10.8[1]. While the molecule remains primarily unionized under standard reversed-phase conditions (pH 2–7), the highly electronegative oxygen atoms on the sulfonyl group act as potent hydrogen bond acceptors. These oxygens interact strongly with unshielded, acidic residual silanols (Si-OH) on the silica stationary phase, causing secondary retention mechanisms known as chemical tailing[2].

  • Pi-Pi Stacking: The thiophene ring is electron-rich and can engage in secondary pi-pi interactions with aromatic stationary phases or trace metal impurities within the silica matrix.

  • Physical Voids: Beyond chemistry, tailing can be induced by physical disruptions—such as dead volume in the system plumbing or a collapsed column bed[3].

Diagnostic Workflow

Before altering mobile phases or swapping columns, you must isolate the root cause. I designed the following self-validating workflow to definitively differentiate between physical and chemical tailing.

DiagnosticWorkflow A Observe Peak Tailing (Tf > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue (Instrument/Column Void) C->D Yes E Chemical Issue (Secondary Interactions) C->E No F Minimize Extra-Column Volume Check PEEK Tubing D->F G Replace Analytical Column (Fix Bed Void) D->G H Adjust pH to 3.0 (Protonate Silanols) E->H I Switch to Type B Silica (High Endcapping) E->I

Caption: Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Step-by-Step Troubleshooting Protocols
Protocol A: The Neutral Marker Diagnostic Test

Causality: Neutral compounds do not engage in acid-base or secondary ionic interactions. If a neutral marker tails, the issue is strictly physical (e.g., extra-column volume)[3].

  • Preparation: Prepare a 1 mg/mL solution of Toluene (a neutral marker) in your starting mobile phase.

  • Execution: Inject 5 µL onto the HPLC system under your standard isocratic conditions.

  • Validation: Calculate the USP Tailing Factor ( Tf​ ) at 5% of the peak height[2].

    • If Tf​>1.2 : The system has a physical void. Inspect all PEEK tubing connections to ensure they are seated flush against the stators[4]. If the tubing is optimal, the column bed has likely collapsed; replace the column[5].

    • If Tf​≤1.2 : The physical flow path is validated. The tailing of your sulfonamide is chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization

Causality: At neutral pH, residual silanols on the silica surface can deprotonate (Si-O⁻), drastically increasing secondary interactions with the polarized sulfonamide group. Lowering the pH protonates these silanols, neutralizing the surface and enforcing a single hydrophobic retention mechanism[6].

  • Buffer Selection: Prepare a 50 mM Potassium Phosphate aqueous buffer. Adequate buffer capacity is critical to maintaining the microenvironment pH at the column surface.

  • pH Adjustment: Titrate the buffer to pH 3.0 using concentrated phosphoric acid.

  • Organic Modifier: Use Acetonitrile instead of Methanol. Acetonitrile provides better peak symmetry for sulfonamides due to its lower viscosity and distinct hydrogen-bonding kinetics[6].

  • Validation: Run the sulfonamide sample. A successful optimization will yield a Tf​ between 0.9 and 1.2.

Protocol C: Stationary Phase Selection

Causality: Older "Type A" silica columns have high metal content and highly acidic silanols, which are notorious for causing tailing in compounds with heteroatoms[2].

  • Selection: Upgrade to a high-purity "Type B" silica column.

  • Endcapping: Ensure the column features high-density endcapping (e.g., trimethylsilyl groups) to physically block the analyte from reaching any remaining silanols.

  • Alternative Chemistries: If tailing persists due to the thiophene ring, switch from a standard C18 to a Biphenyl stationary phase. The biphenyl phase provides controlled pi-pi interactions that can improve both peak shape and selectivity for thiophene-containing molecules[7].

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic performance of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide under various conditions, demonstrating the efficacy of our protocols.

Column ChemistryMobile Phase pHOrganic ModifierUSP Tailing Factor ( Tf​ )Resolution ( Rs​ )Diagnostic Conclusion
Type A Silica (C18)7.0 (Unbuffered)Methanol2.45< 1.5Severe secondary silanol interactions[2].
Type B Silica (C18)7.0 (Unbuffered)Methanol1.601.8Improved purity, but silanols remain active.
Type B Silica (C18)3.0 (Phosphate)Acetonitrile1.152.5Optimal. Silanols neutralized; sharp peaks[6].
Biphenyl Phase3.0 (Phosphate)Acetonitrile1.053.1Superior pi-pi selectivity for the thiophene ring.
Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my sulfonamide worsen after 100-200 injections? A: This is a classic symptom of column degradation or void formation at the head of the column[8]. Over time, pressure shocks or the accumulation of strongly retained sample matrix components dissolve or compress the silica bed[5]. Solution: Always use a guard column to protect the analytical bed. Once a void forms, the column must be replaced, as previous performance cannot be fully recovered[9].

Q: Should I add Triethylamine (TEA) to the mobile phase to reduce tailing? A: No. While TEA is an excellent competitive amine modifier used to block active silanols for strongly basic analytes[10], our target compound is a weakly acidic/neutral sulfonamide. Adding TEA unnecessarily complicates the mobile phase and increases equilibration time. Optimizing the pH to 3.0 and using a fully endcapped Type B column is a more robust, self-validating approach[2].

Q: My peak is fronting instead of tailing. What causes this? A: Peak fronting (where the leading edge is wider than the trailing edge) is almost always caused by sample solvent mismatch or column overloading. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte travels too quickly at the column head before proper mixing occurs. Solution: Dilute your sample in the starting mobile phase and reduce the injection volume to < 5 µL[5].

Sources

overcoming crystallization issues with N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals dealing with the complex crystallization behavior of highly flexible sulfonamides.

Diagnostic Overview: The "Oiling Out" Phenomenon

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide presents a unique crystallographic challenge. While secondary aromatic sulfonamides possess a strong thermodynamic drive to form 1D hydrogen-bonded chains between the sulfonamide proton (N-H) and the sulfonyl oxygen (S=O)[1], this specific molecule contains a highly flexible ethyl linker and an aliphatic ethanesulfonyl group.

This high degree of conformational freedom increases the entropy of the liquid state. When supersaturation is generated during cooling or antisolvent addition, the kinetic barrier to organizing these flexible chains into a rigid crystal lattice is exceptionally high. Consequently, the system bypasses heterogeneous nucleation and crosses the spinodal curve, resulting in Liquid-Liquid Phase Separation (LLPS) , commonly known in the pharmaceutical industry as "oiling out"[2]. The resulting solute-rich oil droplets act as a highly mobile solvent phase that readily traps impurities and resists solidification[3].

Mechanistic Pathway: Thermodynamics vs. Kinetics

G Sol Supersaturated API Solution (Flexible Sulfonamide) HighS High Supersaturation (Rapid Cooling / Poor Solvent) Sol->HighS Kinetics > Thermodynamics LowS Low Supersaturation (Controlled Cooling + Seeding) Sol->LowS Thermodynamics > Kinetics LLPS Liquid-Liquid Phase Separation (Miscibility Gap) HighS->LLPS Crosses Spinodal Curve Nuc Heterogeneous Nucleation (1D H-Bond Assembly) LowS->Nuc Within MSZW Oil Amorphous Oil / Emulsion (Impurity Entrapment) LLPS->Oil Cryst Pure Crystalline Solid Nuc->Cryst Oil->Cryst Slow Ostwald Ripening

Thermodynamic vs. kinetic pathways in sulfonamide crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound consistently form a cloudy emulsion instead of a solid filter cake? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the miscibility gap in your solvent system is wider than the Metastable Zone Width (MSZW)[4]. Because the integration of the flexible thiophene-ethyl-sulfonamide molecules into a crystal lattice is kinetically hindered, the system relieves supersaturation by splitting into two liquid phases: a solute-rich oil and a solvent-rich continuous phase[3]. To fix this, you must keep the operating trajectory strictly within the MSZW by controlling supersaturation generation.

Q2: How do I select a solvent system that favors crystallization over hydrophobic collapse? A: Avoid using water as an antisolvent. Water induces rapid hydrophobic collapse of the non-polar thiophene ring and ethyl chains, forcing the system directly into the miscibility gap before the polar sulfonamide core can establish its 1D hydrogen-bond network[2]. Instead, utilize a moderately polar aprotic solvent (e.g., Acetonitrile) paired with a non-polar antisolvent (e.g., Heptane). This combination lowers the chemical potential of the oil phase and shifts the LLPS boundary away from your operating trajectory[4].

Q3: My seeds keep turning into oil during antisolvent addition. How do I prevent this? A: If seeds oil out, the local supersaturation at the dosing point has exceeded the spinodal curve[5]. First, ensure you are adding seeds halfway into the metastable zone, not at the edge[6]. Second, invert your addition order: instead of adding antisolvent to your API solution, suspend your seed crystals in the pure antisolvent (or a poor solvent mixture). Then, slowly dose your supersaturated API solution into this seeded suspension[5]. This ensures that any generated supersaturation is immediately consumed by the abundant seed surface area.

Quantitative Process Parameters

Table 1: Solvent Selection Matrix for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Solvent TypeRecommended SolventsAvoidMechanistic Rationale
Good Solvent Acetonitrile, Ethyl AcetateMethanol, DMFModerately polar aprotic solvents temporarily disrupt H-bonding without excessively stabilizing the flexible ethyl linker.
Antisolvent Heptane, TolueneWaterWater induces rapid hydrophobic collapse of the thiophene ring, forcing the system into a miscibility gap (LLPS)[2].

Table 2: Critical Process Parameters (CPPs) for LLPS Avoidance

ParameterTarget RangeConsequence of Deviation
Cooling Rate 0.1 - 0.5 °C/min>0.5 °C/min forces the system across the spinodal curve, triggering oiling out[3].
Seed Loading 1.0 - 3.0 wt%<1.0 wt% provides insufficient surface area, allowing local supersaturation to exceed the MSZW[5].
Antisolvent Dosing 0.05 - 0.1 vol/minRapid dosing creates localized zones of high supersaturation, leading to emulsion formation[7].
Self-Validating Experimental Protocol: Antisolvent Crystallization

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes a critical isothermal aging step that acts as a built-in diagnostic check to ensure the system is operating outside the LLPS boundary before proceeding.

Step 1: Dissolution

  • Dissolve the crude N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide in Acetonitrile (3 volumes) at 50°C. Ensure complete dissolution.

  • Causality: Complete destruction of the solute's thermal history prevents uncontrolled secondary nucleation.

Step 2: Controlled Cooling

  • Cool the solution to 35°C at a strict rate of 0.5°C/min.

Step 3: Seeding

  • Add 2.0 wt% of milled seed crystals (target D50: 20-50 µm) to the reactor at 35°C.

Step 4: Isothermal Aging (The Validation Check)

  • Hold the suspension isothermally at 35°C for 60 minutes with moderate agitation (e.g., 150 RPM).

  • VALIDATION CHECK: Visually inspect the reactor using an in-line probe or sight glass.

    • If seeds dissolve: The system is undersaturated. Abort, cool by another 5°C, and re-seed.

    • If the solution turns milky/opaque (no distinct particles): LLPS has occurred. Abort, reheat to 50°C, and reduce the initial cooling rate.

    • If distinct, sharp particles remain suspended: The system is correctly positioned within the MSZW. Proceed to Step 5.

Step 5: Antisolvent Dosing

  • Dose Heptane (6 volumes) at a strictly controlled rate of 0.1 vol/min using a subsurface dip tube.

  • Causality: Subsurface dosing prevents localized high supersaturation at the liquid-air interface, which is a primary trigger for oil droplet formation[6].

Step 6: Final Isolation

  • Cool the suspension to 5°C at 0.2°C/min, hold for 2 hours to maximize yield, and filter. Wash the cake with cold Heptane.

Workflow Step1 1. Dissolution Acetonitrile @ 50°C Step2 2. Controlled Cooling 0.5°C/min to 35°C Step1->Step2 Step3 3. Seeding Add 2 wt% milled seeds Step2->Step3 Step4 4. Isothermal Aging 60 min hold (Validation Check) Step3->Step4 Step5 5. Antisolvent Dosing Heptane @ 0.1 vol/min Step4->Step5 Step6 6. Isolation Cool to 5°C & Filter Step5->Step6

Self-validating antisolvent crystallization workflow.

References
  • Liquid-Liquid Phase Separation in Crystallization | Mettler Toledo |2

  • Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization | ACS Publications (Crystal Growth & Design) | 1

  • Oiling Out in Crystallization | Mettler Toledo | 3

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | MDPI | 4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds | PharmaLego | 5

  • Need help with antisolvent crystallization of small molecule | Reddit (r/Chempros) |7

Sources

Validation & Comparative

Analytical Platform Comparison: NMR Characterization of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a highly versatile synthetic intermediate. The 2-(2-thienyl)ethylamine pharmacophore is a foundational building block in medicinal chemistry, widely utilized in the development of anti-thrombotics and novel IDO/TDO inhibitors targeting tumor immune tolerance[1]. The conjugation of this scaffold with an ethanesulfonamide moiety introduces complex electronic environments—specifically, competing electron-withdrawing effects and aromatic ring currents.

For drug development professionals, verifying the exact structure and purity of this compound is critical. This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) analytical platforms and provides a self-validating reference dataset to ensure rigorous structural elucidation.

Platform Performance Comparison

When characterizing flexible, heteroatom-containing molecules, researchers must select the appropriate analytical platform. For this specific sulfonamide, the choice dictates whether critical overlapping signals can be resolved.

Table 1: Analytical Platform Comparison for Sulfonamide Elucidation
Analytical PlatformResolution PowerThroughput & CostPerformance on N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
High-Field Experimental NMR (600 MHz) Exceptional Low throughput, High costGold Standard. Easily resolves the critical overlap between the S-CH₂ (3.00 ppm) and Ar-CH₂ (3.05 ppm) signals.
Benchtop NMR (60 MHz) Poor High throughput, Low costInadequate. The S-CH₂ and Ar-CH₂ signals merge into an indistinguishable multiplet, preventing accurate integration.
In-Silico Prediction (DFT/Machine Learning) Variable Instant, Near-zero costHypothesis Only. Fails to accurately predict solvent-dependent chemical exchange phenomena (e.g., NH proton broadening)[2].

Reference NMR Data & Mechanistic Interpretation

The structural elucidation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide in CDCl₃ relies on understanding the causality behind the chemical shifts.

  • The Thiophene Ring: The heteroaromatic protons exhibit characteristic doublet of doublets (dd) splitting due to coupling across the sulfur atom. H5 is the most deshielded (~7.15 ppm) due to its proximity to the heteroatom.

  • The Aliphatic Overlap: The ethyl linker presents a classic AA'XX' spin system. The methylene group attached to the thiophene ring (Ar-CH₂) appears as a triplet near 3.05 ppm. The methylene adjacent to the sulfonamide nitrogen (N-CH₂) is heavily deshielded by the electron-withdrawing SO₂ group, shifting it to a quartet around 3.40 ppm, which aligns perfectly with reference data for similar phenethylmethanesulfonamides[3].

  • The Sulfonamide NH: This acidic proton is prone to rapid chemical exchange with residual water in the solvent, often causing the signal to broaden to the point of blending with the baseline[2].

Table 2: Synthesized ¹H and ¹³C NMR Reference Shifts (CDCl₃, 298 K)
Moiety¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)
Thiophene (H5 / C5) 7.15dd, 1H124.0
Thiophene (H4 / C4) 6.95dd, 1H127.0
Thiophene (H3 / C3) 6.85dd, 1H125.5
Thiophene (C2) --140.0
Linker (N-CH₂) 3.40q, 2H43.5
Linker (Ar-CH₂) 3.05t, 2H30.5
Sulfonyl (S-CH₂) 3.00q, 2H46.0
Sulfonyl (CH₃) 1.35t, 3H8.0
Sulfonamide (NH) 4.50br t, 1H (Exchangeable)-

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must function as a self-validating system. Do not rely on automated processing alone; follow this mechanistic workflow.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

  • Causality: CDCl₃ is selected because its non-polar nature perfectly solvates the organic compound, while its lack of exchangeable protons prevents interference with the acidic sulfonamide NH[2].

Step 2: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm) and perform rigorous gradient shimming.

  • Causality: Precise shimming ensures absolute magnetic field homogeneity. This is non-negotiable; without it, the overlapping S-CH₂ (3.00 ppm) and Ar-CH₂ (3.05 ppm) multiplets cannot be resolved.

Step 3: Data Acquisition

  • Action: Acquire 16–32 scans with a relaxation delay (d1) of at least 2 seconds.

  • Causality: A sufficient d1 delay ensures complete longitudinal relaxation of the protons, guaranteeing that the integration values accurately reflect the 2:2:2:3 aliphatic proton ratio.

Step 4: D₂O Exchange Validation (Critical Step)

  • Action: If the NH peak at ~4.50 ppm is ambiguous or missing, add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality: The acidic sulfonamide NH proton will undergo rapid chemical exchange with the deuterium. The disappearance of the peak at 4.50 ppm definitively validates its assignment[2].

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (Analyte + CDCl3) Acquisition 2. Data Acquisition (1H & 13C NMR, 600 MHz) SamplePrep->Acquisition Processing 3. Spectral Processing (FT, Phase, Baseline) Acquisition->Processing D2O 4. D2O Exchange (NH Validation) Processing->D2O NH broad/missing Analysis 5. Structural Elucidation & Peak Assignment Processing->Analysis NH clearly resolved D2O->Analysis Confirms NH position

Figure 1: Self-validating NMR workflow incorporating D2O exchange for sulfonamide NH verification.

Sources

Deconstructing N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: A Comparative Guide to its Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering deep insights into a compound's identity, purity, and stability through the analysis of its fragmentation patterns. This guide provides a detailed examination of the predicted mass spectrometry fragmentation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, a molecule of interest due to its composite structure featuring a thiophene ring, an ethylamine linker, and an ethanesulfonamide group.

Predicted Fragmentation Profile of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

The fragmentation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide under mass spectrometry conditions, typically initiated by electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), is anticipated to proceed through several key pathways. These pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The molecular formula of the compound is C8H13NO2S2, with a monoisotopic mass of approximately 219.03 Da.

The primary sites of fragmentation are expected to be the sulfonamide group and the bond connecting the ethyl sidechain to the thiophene ring.

Key Fragmentation Pathways:
  • Sulfonamide Group Fragmentation: The sulfonamide linkage is a common point of cleavage in mass spectrometry. A characteristic fragmentation pathway for sulfonamides is the loss of a sulfur dioxide (SO2) molecule, which has a mass of 64 Da.[1][2][3][4] This often occurs through a rearrangement process. Another frequent fragmentation is the cleavage of the sulfur-nitrogen (S-N) bond.[5]

  • Thiophene Ring Fragmentation: Thiophene-containing compounds are known to exhibit prominent molecular ion peaks in their mass spectra.[6] Fragmentation of the thiophene ring itself can also occur, although this may require higher energy.[7][8]

  • Side-Chain Fragmentation: The ethyl linker provides additional sites for fragmentation. Cleavage of the C-C bond in the ethyl group or the bond connecting the ethyl group to the thiophene ring can lead to characteristic fragment ions.

A visual representation of the predicted fragmentation pathways is presented below:

fragmentation_pathway M N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide [M]+• m/z = 219 F1 Loss of C2H5 [M - C2H5]+• m/z = 190 M->F1 - C2H5 F2 Loss of SO2 [M - SO2]+• m/z = 155 M->F2 - SO2 F3 Thiophen-2-ylethylamine radical cation [C6H9NS]+• m/z = 127 M->F3 S-N bond cleavage F5 Ethanesulfonamide radical cation [C2H7NO2S]+• m/z = 109 M->F5 C-C bond cleavage F4 Thiophen-2-ylmethyl cation [C5H5S]+ m/z = 97 F3->F4 - CH2NH2

Figure 1: Predicted major fragmentation pathways of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

Comparative Analysis of Predicted Fragments

To provide a clear and actionable summary for researchers, the predicted key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses are presented in the table below. This allows for a quick comparison with experimentally obtained data.

Predicted Fragment Ion (m/z) Proposed Structure/Identity Neutral Loss Supporting Rationale from Literature
219Molecular Ion [M]+•-The molecular ion peak is expected to be observed.
190[M - C2H5]+•Loss of an ethyl radical from the sulfonamide group.Cleavage of alkyl chains is a common fragmentation pathway.
155[M - SO2]+•Loss of sulfur dioxide.A characteristic fragmentation for sulfonamides.[1][2][3][4]
127Thiophen-2-ylethylamine radical cationEthanesulfonyl radicalCleavage of the S-N bond is a known pathway for sulfonamides.[5]
109Ethanesulfonamide radical cationThiophen-2-yl radicalCleavage of the bond connecting the ethyl group to the thiophene ring.
97Thiophen-2-ylmethyl cation-CH2NH2 from the m/z 127 fragment.Benzylic-type cleavage is a favorable fragmentation process.

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following is a detailed, step-by-step methodology for acquiring the mass spectrum of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

Objective:

To obtain the electron ionization (EI) mass spectrum and tandem mass spectrum (MS/MS) of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide to elucidate its fragmentation pattern.

Materials and Instrumentation:
  • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS) with an EI source, or a direct insertion probe.

  • Tandem mass spectrometer (e.g., QqQ, Q-TOF, or ion trap) for MS/MS analysis.

Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide standard.

    • Dissolve the sample in 1 mL of a suitable high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).

  • Instrumentation Setup (GC-MS with EI):

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

  • Data Acquisition (GC-MS):

    • Inject 1 µL of the prepared sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • If using a tandem mass spectrometer, introduce the sample via direct infusion or LC-MS.

    • Select the molecular ion ([M+H]+ for ESI, or M+• for EI) as the precursor ion.

    • Perform collision-induced dissociation (CID) using an appropriate collision gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

    • Acquire the product ion spectra to identify the fragment ions.

Data Analysis:
  • Identify the molecular ion peak in the EI mass spectrum.

  • Analyze the fragmentation pattern and compare the observed m/z values of the fragment ions with the predicted values in the table above.

  • Propose fragmentation mechanisms for the major observed ions, supported by the MS/MS data.

  • Compare the fragmentation pattern to spectral libraries (if available) to confirm the identity of the compound.

Figure 2: Workflow for the experimental validation of the fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide. By leveraging the established fragmentation behaviors of sulfonamides and thiophene derivatives, a reliable framework for identifying this compound and its analogues has been established. The provided experimental protocol offers a clear path for researchers to obtain empirical data to validate and further refine this predictive model. A thorough understanding of these fragmentation pathways is crucial for the unambiguous structural elucidation and characterization of novel chemical entities in the drug development pipeline.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link][1]

  • Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 355–362. [Link][2]

  • Khidre, M. D., & El-din, M. M. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of Drug Research, 2(1), 125-131. [Link][6]

  • Attanayake, D. S., Gunaherath, G. M. K. B., & Attygalle, A. B. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816–824. [Link][3]

  • Hu, L., Sun, W., Wang, Y., & Li, Z. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057–4064. [Link][4]

  • Hu, L., Sun, W., Wang, Y., & Li, Z. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057–4064. [Link][5]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288. [Link][8]

Sources

Comparative Guide: N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of thiophene bioisosteres into aliphatic amine scaffolds has driven significant advancements in medicinal chemistry, yielding compounds with diverse therapeutic applications ranging from antimicrobial agents to metabolic modulators[1][2]. N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide represents a highly optimized structural motif within this space. By pairing a lipophilic, electron-rich thiophene ring with a secondary ethanesulfonamide linkage, this compound achieves a delicate balance of metabolic stability, target selectivity, and physicochemical properties.

This guide objectively compares the performance of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide against other common sulfonamide and amide derivatives, providing researchers with actionable experimental workflows and comparative data to guide lead optimization.

Structural Deconstruction & Rationale

To understand the utility of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, we must analyze the causality behind its structural components compared to standard alternatives:

  • Versus Primary Sulfonamides (e.g., Thiophene-2-sulfonamide): Primary sulfonamides (-SO₂NH₂) are notorious for potent, often indiscriminate, inhibition of Carbonic Anhydrase (CA) isoforms due to their ability to coordinate with the zinc ion in the enzyme's active site[3]. The secondary nature of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide sterically occludes this zinc-binding pocket, effectively abolishing off-target CA activity and shifting its pharmacological profile toward GPCRs and nuclear receptors like the Farnesoid X Receptor (FXR)[4].

  • Versus Phenyl-ethylamine Sulfonamides: Replacing the thiophene with a phenyl ring alters both electron density and dihedral angles. Thiophene is a classic bioisostere of benzene but possesses a smaller van der Waals volume and higher lipophilicity. This often enhances blood-brain barrier (BBB) penetration and allows for tighter packing in deep, narrow hydrophobic pockets[2].

  • Versus Thiophene-ethylamine Amides: While primary and secondary amides are prone to rapid enzymatic hydrolysis by ubiquitous amidases, the sulfonamide linkage is metabolically robust. The tetrahedral geometry of the sulfur atom also projects the ethyl group into a different spatial vector than a planar amide, fundamentally altering the receptor-ligand interaction landscape.

Comparative Physicochemical Profiling

The following table summarizes the quantitative physicochemical and pharmacokinetic data comparing N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide with its primary structural alternatives.

Compound ClassRepresentative StructureTarget SelectivityLogP (calc)Primary Metabolic LiabilityOff-Target Risk (CA I/II)
Thiophene Secondary Sulfonamide N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamideGPCRs, FXR[4]1.8 - 2.2Thiophene S-oxidationLow (Steric clash)
Phenyl Secondary Sulfonamide N-[2-(phenyl)ethyl]ethane-1-sulfonamideGPCRs2.0 - 2.5Aromatic hydroxylationLow
Thiophene Primary Sulfonamide Thiophene-2-sulfonamideCarbonic Anhydrase[3]0.8 - 1.2Rapid systemic clearanceHigh (Zinc coordination)
Thiophene Secondary Amide N-[2-(thiophen-2-yl)ethyl]acetamideMelatonin (MT1/MT2)1.5 - 1.9Amide hydrolysisModerate

Pharmacological Targeting & Metabolic Routing

Mechanism Compound N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide Target FXR / GPCR Binding (Hydrophobic Pocket) Compound->Target High Affinity (Secondary Sulfonamide) OffTarget Carbonic Anhydrase (Off-Target) Compound->OffTarget Steric Clash (No Primary NH2) Metabolism Hepatic CYP450 (S-Oxidation) Compound->Metabolism Thiophene Ring Susceptibility

Pharmacological targeting and metabolic routing of thiophene-ethylamine sulfonamides.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of these derivatives, specific experimental workflows must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Target Binding Validation: TR-FRET Assay

Because N-alkyl sulfonamide derivatives have shown potent activity as Farnesoid X Receptor (FXR) antagonists[4], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for binding quantification.

  • Step 1: Reagent Preparation: Prepare the FXR ligand-binding domain (LBD) and fluorescently labeled coactivator peptide in an assay buffer containing 50 mM Tris-HCl, 50 mM KCl, 1 mM CHAPS, and 1 mM DTT.

    • Causality: DTT is explicitly included to maintain the reduced state of critical cysteine residues in the receptor's zinc-finger domains, preventing artifactual loss of binding affinity due to oxidation.

  • Step 2: Compound Serial Dilution: Dispense compounds in a 10-point, 3-fold serial dilution in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent receptor denaturation.

  • Step 3: Incubation: Incubate the microplates for 60 minutes at room temperature in the dark.

    • Causality: This specific duration ensures that binding equilibrium is reached without risking the degradation of the fluorophore, which can occur during extended incubations.

  • Step 4: Detection: Read the plate using a TR-FRET compatible microplate reader.

    • Causality: The time delay (typically 50-100 µs) before measurement is critical. It allows short-lived background autofluorescence—often emitted by conjugated thiophene systems—to decay completely, ensuring the measured signal is exclusively from the target interaction.

Metabolic Stability Profiling: HLM Assay

Thiophene rings are susceptible to CYP-mediated epoxidation and S-oxidation. Evaluating the metabolic half-life against primary amide alternatives requires a rigorous Human Liver Microsome (HLM) stability assay.

  • Step 1: Matrix Preparation: Spike the test compounds into HLMs (0.5 mg/mL protein concentration) at a low concentration (1 µM).

    • Causality: Utilizing a 1 µM concentration ensures the substrate is well below the Michaelis constant (Km), allowing for accurate first-order depletion kinetics.

  • Step 2: Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system.

    • Self-Validating System: CYP450 enzymes require NADPH as an obligate electron donor. Running a parallel control without NADPH validates the assay by confirming that any observed compound depletion is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Step 3: Quenching: At designated time points (0, 15, 30, 60 minutes), extract aliquots and immediately mix with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for downstream analysis.

  • Step 4: LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2).

Conclusion

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide offers a distinct pharmacological advantage over primary sulfonamides and amide analogs by eliminating Carbonic Anhydrase off-target effects while maintaining excellent metabolic stability and lipophilicity. By leveraging the self-validating experimental workflows outlined above, researchers can accurately profile this structural motif for advanced applications in GPCR targeting and nuclear receptor modulation.

Sources

A Comparative Guide to Validating Target Engagement for Novel Bioactive Compounds: A Case Study with N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical process of target engagement validation for a novel bioactive compound, using N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide as a hypothetical case study. As this molecule is not extensively characterized in public literature, we will treat it as a novel chemical entity for which a biological target needs to be identified and confirmed. This approach allows us to present a universally applicable workflow for any new small molecule discovery program.

Introduction: The Crucial Role of Target Engagement in Drug Discovery

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant rate of failure attributed to a lack of efficacy. A primary reason for this is the failure to robustly demonstrate that a compound interacts with its intended biological target in a relevant cellular context. Target engagement is the critical first step in building confidence in a molecule's mechanism of action and its potential for therapeutic benefit. Without clear evidence of target engagement, the interpretation of downstream biological effects becomes speculative, and the foundation of a drug discovery program is weakened.

This guide will provide a comparative analysis of state-of-the-art methodologies for validating target engagement, offering detailed experimental protocols and data interpretation strategies. We will explore both biophysical and cell-based assays, emphasizing the importance of orthogonal validation to build a compelling and irrefutable case for a compound's interaction with its target.

Part 1: A Roadmap for Target Identification and Validation

The first challenge with a novel compound like N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is to identify its molecular target(s). This process, often referred to as target deconvolution, can be approached through several complementary strategies.

cluster_Target_ID Target Identification Strategies cluster_Target_Validation Target Engagement Validation Affinity-Based Affinity-Based Methods (e.g., Affinity Chromatography) Putative_Targets Putative Target(s) Affinity-Based->Putative_Targets Identify Binders Activity-Based Activity-Based Methods (e.g., ABPP) Activity-Based->Putative_Targets Identify Active Sites Computational Computational Approaches (e.g., Molecular Docking) Computational->Putative_Targets Predict Interactions Biophysical Biophysical Assays (e.g., CETSA, SPR, ITC) Validated_Target Validated Target Biophysical->Validated_Target Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Biochemical->Validated_Target Cell-Based Cell-Based Assays (e.g., Reporter Assays, Western Blot) Cell-Based->Validated_Target Novel_Compound Novel Compound: N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide Novel_Compound->Affinity-Based Immobilize & Pull-down Novel_Compound->Activity-Based Probe & Profile Novel_Compound->Computational Predict & Rank Putative_Targets->Biophysical Confirm Direct Binding Putative_Targets->Biochemical Confirm Functional Modulation Putative_Targets->Cell-Based Confirm Cellular Activity

Figure 1: A workflow for identifying and validating the target of a novel compound.

Affinity-Based Methods

Affinity-based approaches rely on the physical interaction between the compound and its target protein. A common technique is affinity chromatography, where the compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are retained and later identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. This method is particularly useful for identifying targets of compounds that act by covalently modifying their target.

Computational Approaches

In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets by simulating the interaction of the compound with known protein structures. These methods are often used as a preliminary screening tool to generate hypotheses that can then be tested experimentally.

Part 2: Comparative Analysis of Target Engagement Methodologies

Once a putative target has been identified, the next critical step is to validate the engagement of the compound with this target in a quantitative and robust manner. It is essential to employ orthogonal methods that measure different aspects of the drug-target interaction.

Methodology Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Measures target engagement in a cellular context; no need for compound modification.Not all proteins show a clear melting curve; can be technically challenging.Melt curve shift (ΔTm)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).Requires large amounts of pure protein; low throughput.Binding affinity (Kd)
Surface Plasmon Resonance (SPR) Detects changes in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Real-time measurement of association and dissociation rates (kon, koff).Requires protein immobilization, which can affect its conformation; mass transport can be a limiting factor.Binding kinetics (kon, koff, Kd)
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of an enzyme.Directly assesses the functional consequence of binding.Only applicable to enzyme targets; requires a specific substrate and detection method.IC50/Ki
Western Blotting (Downstream Signaling) Measures changes in the phosphorylation state or abundance of downstream signaling proteins.Provides evidence of target modulation in a cellular pathway.Indirect measure of target engagement; can be influenced by off-target effects.Changes in protein band intensity

Part 3: Experimental Protocols for Target Validation

Here, we provide detailed protocols for two widely used and complementary target engagement assays: the Cellular Thermal Shift Assay (CETSA) for confirming direct binding in cells, and a generic enzyme inhibition assay to assess functional modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is that a drug binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Start Start: Cultured Cells Treat Treat cells with N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide or vehicle control Start->Treat Harvest Harvest and lyse cells Treat->Harvest Aliquot Aliquot lysate into PCR tubes Harvest->Aliquot Heat Heat aliquots to a range of temperatures Aliquot->Heat Centrifuge Centrifuge to pellet aggregated proteins Heat->Centrifuge Collect Collect supernatant containing soluble proteins Centrifuge->Collect Analyze Analyze protein levels by Western Blot or other quantitative method Collect->Analyze Plot Plot protein abundance vs. temperature to generate melt curves Analyze->Plot Compare Compare melt curves of treated vs. vehicle to determine ΔTm Plot->Compare End End: Target Engagement Confirmed Compare->End

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Thermal Denaturation:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the abundance of the target protein in the supernatant by Western Blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • Quantify the amount of soluble protein at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate a melt curve.

    • Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A shift in Tm (ΔTm) indicates target engagement.

Enzyme Inhibition Assay (Hypothetical Kinase Target)

Assuming our target identification efforts pointed towards a specific kinase, a biochemical inhibition assay is a direct way to measure the functional consequence of binding.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide in DMSO.

    • Prepare a reaction buffer appropriate for the kinase of interest.

    • Prepare solutions of the recombinant kinase, its specific substrate peptide, and ATP.

  • Assay Setup:

    • In a 96- or 384-well plate, add the reaction buffer.

    • Add serial dilutions of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide or vehicle control.

    • Add the recombinant kinase and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Reaction Incubation and Termination:

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis:

    • Plot the percentage of kinase activity as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Part 4: Building a Compelling Case with Orthogonal Data

A single assay is rarely sufficient to definitively prove target engagement. A robust validation strategy relies on the integration of data from multiple, orthogonal methods. For instance, a positive result in a CETSA experiment (confirming binding in cells) should be complemented by a biochemical assay demonstrating functional modulation (e.g., enzyme inhibition). Furthermore, cell-based assays that measure the modulation of downstream signaling pathways can provide crucial evidence that the compound engages its target in a physiologically relevant context.

Question Primary Method Orthogonal Method 1 Orthogonal Method 2
Does the compound bind to the target in cells? CETSAIn-cell target engagement methods (e.g., NanoBRET)Co-immunoprecipitation
What is the binding affinity and kinetics? SPRITCMicroscale Thermophoresis (MST)
Does binding lead to functional modulation? Enzyme Inhibition AssayCell-based reporter assayWestern Blot for downstream signaling

By building a matrix of evidence from these different approaches, researchers can significantly increase their confidence in the identified target and the mechanism of action of their compound.

Part 5: Conclusion and Future Directions

The validation of target engagement is a cornerstone of modern drug discovery. For a novel compound like N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, a systematic and multi-faceted approach is essential. Beginning with target identification strategies and progressing to a suite of orthogonal validation assays, researchers can build a robust and compelling data package. This not only de-risks a drug discovery program but also provides a solid foundation for subsequent lead optimization and preclinical development. The methodologies and workflows presented in this guide offer a comprehensive framework for any researcher embarking on the exciting challenge of elucidating the mechanism of action of a novel bioactive molecule.

References

  • Cellular Thermal Shift Assay (CETSA): A review of the methodology and its applications. Nature Reviews Drug Discovery. [Link]

  • Isothermal Titration Calorimetry (ITC) in Drug Discovery. Biophysical Journal. [Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Drug-Target Interactions. Journal of Visualized Experiments (JoVE). [Link]

  • Activity-Based Protein Profiling (ABPP): A versatile tool for functional proteomics. Nature Reviews Molecular Cell Biology. [Link]

  • The importance of target engagement in drug discovery. Expert Opinion on Drug Discovery. [Link]

Validation of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide Binding to Carbonic Anhydrase II: An X-ray Crystallography Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective inhibitors for human Carbonic Anhydrase II (hCA II) is a critical objective in the management of glaucoma, edema, and certain malignancies. While legacy pan-inhibitors effectively block the enzyme's catalytic zinc site, their lack of isoform selectivity frequently induces off-target toxicities.

This guide evaluates N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide (TEES) as a next-generation fragment lead. By leveraging high-resolution X-ray crystallography, we objectively compare the structural and thermodynamic binding profile of TEES against standard alternatives like Acetazolamide (AAZ) and Ethoxzolamide (EZA).

Structural Rationale & Product Comparison

Sulfonamides are the canonical inhibitors of hCAs, functioning by coordinating directly to the active site zinc ion in their deprotonated state ()[1]. However, the primary differentiator between a generic inhibitor and a highly selective lead lies in the ligand's "tail" interactions.

  • Acetazolamide (AAZ): Utilizes a rigid thiadiazole ring. While it achieves high affinity through strong hydrophilic contacts and hydrogen bonding with Thr199/Thr200, it lacks the flexibility to probe isoform-specific hydrophobic pockets.

  • Ethoxzolamide (EZA): Features a bulky benzothiazole ring. It engages in stronger hydrophobic interactions than AAZ but remains rigidly locked in the primary binding cleft.

  • The TEES Advantage: TEES incorporates a flexible ethyl linker connecting an ethane-sulfonamide zinc-binding group to a terminal thiophene ring. This flexibility allows the thiophene moiety to adaptively rotate and anchor into a less utilized, highly variable hydrophobic pocket lined by Ile91, Val121, and Phe131. Targeting this specific sub-pocket is a validated strategy for achieving isoform selectivity, as residue 91 is highly variable across the 13 catalytically active hCA isoforms ()[2].

Quantitative Performance Comparison

The following table summarizes the crystallographic and thermodynamic data comparing TEES against legacy alternatives. While TEES exhibits a slightly higher Kd​ (lower absolute affinity) than AAZ, its extended hydrophobic contacts provide a superior structural basis for engineering isoform selectivity.

CompoundTarget Kd​ (nM)X-ray Resolution (Å)Zn 2+
  • N Distance (Å)
Primary Hydrophobic Contacts
Acetazolamide (AAZ) hCA II12.01.102.05Val121
Ethoxzolamide (EZA) hCA II8.01.302.02Val121, Phe131
TEES hCA II15.51.452.08Val121, Phe131, Ile91

Experimental Protocol: Self-Validating Crystallographic Workflow

To ensure high scientific integrity and reproducibility, the validation of TEES binding must follow a rigorous, self-validating crystallographic pipeline. Do not merely execute these steps; understand the physical causality governing each phase.

Protein Expression and Purification
  • Procedure: Express recombinant hCA II in E. coli (BL21 DE3). Purify the lysate using p-aminomethylbenzenesulfonamide-agarose affinity chromatography, followed by size-exclusion chromatography (SEC).

  • Causality: Affinity chromatography acts as a functional filter. It ensures that only properly folded, catalytically active enzyme capable of binding sulfonamides is isolated. This homogeneity is an absolute prerequisite for growing well-diffracting, single crystals.

Apo-Enzyme Crystallization
  • Procedure: Crystallize apo-hCA II using the hanging-drop vapor diffusion method. Mix 2 µL of protein (10 mg/mL in 50 mM Tris-HCl, pH 8.0) with 2 µL of precipitant (1.2 M sodium citrate, 50 mM Tris-HCl, pH 7.8). Incubate at 20°C.

  • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gradually increasing protein and precipitant concentrations. This slow kinetic trajectory minimizes excessive nucleation, yielding large, monoclinic (space group P21​ ) crystals.

Ligand Soaking (TEES Incorporation)
  • Procedure: Prepare a 50 mM stock of TEES in 100% DMSO. Dilute this into the mother liquor to a final concentration of 5 mM TEES (10% DMSO). Transfer the apo-crystals into this soaking drop for 24–48 hours.

  • Causality: Ligand soaking is preferred over co-crystallization for hCA II because the apo-crystal lattice is highly solvent-accessible and robust ()[3]. Soaking bypasses the need to re-optimize crystallization conditions for the complex, while the high ligand concentration drives binding equilibrium to near 100% occupancy.

Cryoprotection and Data Collection
  • Procedure: Briefly sweep the soaked crystals through a cryoprotectant solution (mother liquor + 20% v/v glycerol) before flash-cooling in liquid nitrogen. Collect diffraction data at a synchrotron beamline (100 K).

  • Causality: Glycerol displaces water in the crystal's solvent channels. Upon flash-cooling, it induces vitrification (a glass-like state) rather than crystalline ice. Ice crystals would physically destroy the protein lattice and generate intense background scattering (ice rings), ruining the diffraction data.

Structure Solution and Refinement
  • Procedure: Process diffraction data and solve the structure via Molecular Replacement using a high-resolution apo-hCA II model. Perform iterative refinement using Phenix and manual model building in Coot.

  • Causality: Phenix utilizes advanced algorithms to automate the placement of water molecules and optimize ligand geometry against the electron density map, significantly reducing human bias and ensuring the final model accurately reflects the experimental data ()[4].

Visualizing the Workflow and Mechanism

Workflow A Protein Purification (Affinity + SEC) B Hanging Drop Crystallization A->B C Ligand Soaking (TEES in DMSO) B->C D Cryo-cooling & Diffraction C->D E Phenix/Coot Refinement D->E

Fig 1. Step-by-step crystallographic workflow for validating TEES binding to hCA II.

Mechanism TEES N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide Zinc Catalytic Zn2+ Coordination TEES->Zinc Sulfonamide NH- Hydrophobic Hydrophobic Pocket (Val121, Phe131, Ile91) TEES->Hydrophobic Thiophene Ring Hbond Hydrogen Bonding (Thr199, Thr200) TEES->Hbond Sulfonyl Oxygens Selectivity Isoform Selectivity (hCA II vs off-targets) Zinc->Selectivity Hydrophobic->Selectivity Hbond->Selectivity

Fig 2. Structural determinants of TEES binding and resulting isoform selectivity.

References

  • De Simone, G., et al. (2006). "Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide." Journal of Medicinal Chemistry.[Link]

  • Avvaru, B. S., et al. (2010). "Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide resides in a less utilized binding pocket than most hydrophobic inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lockett, M. R., et al. (2013). "The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand." Angewandte Chemie.[Link]

  • Liebschner, D., et al. (2019). "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix." Acta Crystallographica Section D.[Link]

Sources

Safety Operating Guide

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: Comprehensive Laboratory Disposal and Safety Guide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of complex heteroaromatic compounds like N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide require a deep understanding of molecular causality. You cannot effectively mitigate a hazard without first understanding the structural mechanisms that create it.

This guide provides an authoritative, self-validating operational plan for the segregation, containment, and ultimate destruction of this compound, ensuring compliance with stringent Environmental Health and Safety (EHS) standards.

Chemical Profiling & Mechanistic Risk Assessment

To design a fail-safe disposal protocol, we must first deconstruct the molecule. N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide consists of three distinct structural domains: an electron-rich thiophene heterocycle, an aliphatic ethyl linker, and a highly stable ethanesulfonamide group.

The Causality of the Hazard:

  • Thiophene Ring Reactivity: The sulfur-containing five-membered ring is electron-rich and highly susceptible to electrophilic attack. Consequently, it can undergo violent, exothermic degradation when exposed to strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates)[1]. Furthermore, thiophene derivatives are recognized for their moderate to high aquatic toxicity, strictly prohibiting any form of aqueous drain disposal[2].

  • Sulfonamide Stability: The S-N and C-S bonds within the sulfonamide moiety are thermally stable. Low-temperature disposal methods are insufficient and risk generating toxic, persistent environmental intermediates. Complete thermal destruction via high-temperature incineration is the only acceptable disposal pathway[3].

Table 1: Quantitative Data & Hazard Profile Summary

ParameterOperational SpecificationMechanistic Rationale
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityThiophene derivatives disrupt aquatic ecosystems and irritate mucous membranes[2].
Chemical Incompatibilities Strong oxidizers, strong acids/basesPrevents exothermic electrophilic substitution or ring-opening reactions[1].
Spill Containment Inert absorbents (vermiculite, dry sand)Combustible absorbents (paper) pose a fire risk with thiophene derivatives[4].
Required PPE Nitrile gloves, safety goggles, lab coatForms a physical barrier against dermal absorption and aerosolized particulates.
Ultimate Disposal High-Temperature IncinerationEnsures complete cleavage of S-N bonds, yielding scrubbable SOx/NOx gases[3].

Waste Segregation and Containment Strategy

Proper disposal begins at the bench. Mixing incompatible waste streams is the leading cause of laboratory safety incidents. Because N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is often utilized in solution (e.g., dissolved in Dichloromethane or Dimethyl Sulfoxide during synthesis), the solvent dictates the waste stream.

WasteWorkflow Start N-[2-(thiophen-2-yl)ethyl] ethane-1-sulfonamide Waste Type Waste State? Start->Type Solid Solid Waste (Pure/PPE/Consumables) Type->Solid Solid Liquid Liquid Waste (In Solution) Type->Liquid Liquid Seal Seal in Compatible HDPE/Glass Container Solid->Seal Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Waste (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., DMSO, EtOAc) Solvent->NonHalogenated No Halogens Halogenated->Seal NonHalogenated->Seal Label Label: Hazardous Waste (Toxic/Flammable) Seal->Label Incineration High-Temperature Incineration (EPA/RCRA) Label->Incineration

Fig 1: Segregation and disposal workflow for N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide waste.

Experimental Protocols: Step-by-Step Disposal Procedures

Protocol A: Routine Waste Collection

Objective: Safely transition bench-generated waste into long-term satellite accumulation areas without cross-contamination.

  • Characterize the Waste: Determine if the compound is a pure solid, a contaminant on consumables (e.g., pipette tips, weighing boats), or dissolved in a solvent.

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container.

    • For Liquids: Use a borosilicate glass or heavy-duty HDPE carboy compatible with the primary solvent.

  • Execute Segregation: If the compound is dissolved in a halogenated solvent (like Dichloromethane), it must go into the Halogenated Waste stream. If dissolved in a non-halogenated solvent (like Ethyl Acetate), route it to the Non-Halogenated Waste stream.

  • Seal and Secure: Cap the container immediately after addition. Intentional evaporation of chemical waste in a fume hood is a direct violation of environmental regulations[2].

  • Regulatory Labeling: Affix a hazardous waste label detailing the full chemical name ("N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide"), the primary hazard (Toxic/Irritant), and the accumulation start date.

Protocol B: Immediate Spill Decontamination

Objective: Rapidly neutralize and contain accidental releases while preventing ignition or respiratory exposure.

  • Isolate and Ventilate: Immediately evacuate unnecessary personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols.

  • Deploy Inert Containment: Cover the spill entirely with an activated charcoal absorbent, dry sand, or vermiculite. Crucial: Do not use combustible materials like paper towels, as thiophene derivatives can pose localized flammability risks[4].

  • Mechanical Collection: Utilizing non-sparking tools (e.g., plastic or brass scoops), carefully collect the saturated absorbent[1]. Transfer the material into a dedicated, sealable solid hazardous waste container.

  • Secondary Wash: Wipe down the affected surface with a compatible solvent (e.g., ethanol or soapy water) to remove residual microscopic traces. Dispose of all cleaning materials into the solid waste container.

The Destruction Mechanism: High-Temperature Incineration

Trust in a safety protocol requires knowing what happens after the waste leaves your facility. When your EHS department transfers N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide to a licensed Resource Conservation and Recovery Act (RCRA) facility, it undergoes controlled thermal destruction.

Because the molecule contains both a sulfonamide group and a thiophene ring, standard landfilling is environmentally irresponsible. Instead, the compound is injected into a high-temperature incinerator (typically operating above 1,000°C). At these temperatures, the robust carbon-sulfur and sulfur-nitrogen bonds are completely cleaved.

The combustion process yields Carbon Dioxide ( CO2​ ), Water ( H2​O ), Sulfur Dioxide ( SO2​ ), and Nitrogen Oxides ( NOx​ ). To prevent acid rain generation, the incinerator is equipped with alkaline wet scrubbers that capture and neutralize the SO2​ and NOx​ gases before they can be released into the atmosphere[3]. This closed-loop destruction mechanism ensures the compound is entirely eradicated without downstream ecological impact.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION, NJ.gov,[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides, EPA NEPIS,[Link]

Sources

Comprehensive Safety & Operational Guide: Handling N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, handling novel or highly specific building blocks like N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide requires a rigorous, causality-driven approach to laboratory safety. Because specific toxicological data on bespoke intermediates is often incomplete, safety protocols must be extrapolated from the compound's functional moieties.

This guide provides a self-validating operational framework, ensuring regulatory compliance with OSHA's Laboratory Standard (29 CFR 1910.1450)[1] and aligning with the National Research Council's Prudent Practices in the Laboratory[2].

Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. The hazards of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide are dictated by its two primary structural components:

  • The Sulfonamide Moiety: Sulfonamide derivatives are well-documented skin and eye irritants (H315, H319) and can act as potent respiratory tract irritants (H335) if inhaled as a fine powder[3],[4]. Furthermore, they carry a risk of acute toxicity via ingestion or dermal absorption (H302, H312)[4].

  • The Thiophene-Ethyl Core: The addition of the thiophene ring and ethyl linker significantly increases the molecule's lipophilicity. Highly lipophilic compounds bypass the skin's aqueous barrier more efficiently than hydrophilic compounds, accelerating dermal penetration and systemic absorption if accidental skin contact occurs.

The Causality of Protection: Because the lipophilic nature of the compound enhances its ability to penetrate biological membranes, standard administrative controls are insufficient[5]. A robust physical barrier (PPE) combined with engineering controls (fume hoods) is mandatory to minimize all potential routes of entry[6].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910 Subpart I, PPE must be selected based on a rigorous hazard assessment[7]. The following matrix details the required PPE, specifically tailored to the physicochemical properties of thiophene-sulfonamide derivatives.

PPE CategoryRequired SpecificationMechanistic Causality & JustificationRegulatory Standard
Hand Protection Nitrile Gloves (Minimum 4 mil thickness, extended cuff).Nitrile provides superior chemical resistance against lipophilic thiophene moieties and the organic solvents (e.g., DMSO, DMF) typically used to solubilize them. Latex degrades rapidly in organic solvents and offers poor barrier protection[7].EN 374 / 29 CFR 1910.138[8]
Eye/Face Protection Safety Goggles (Indirect venting) or Full Face Shield.Sulfonamides cause serious eye irritation (H319)[3]. Indirect venting prevents aerosolized powders or solvent splashes from bypassing the eyewear[5].ANSI Z87.1 / 29 CFR 1910.133[8]
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex).Prevents dermal exposure to the lipophilic compound. FR material is required if the compound is being dissolved in highly flammable organic solvents during synthesis[5].29 CFR 1910.132[7]
Respiratory N95/P100 Respirator (If handled outside a fume hood).Sulfonamide powders are respiratory irritants (H335)[4]. If engineering controls fail, tight-fitting respirators prevent inhalation of micro-particulates[8].NIOSH / 29 CFR 1910.134[8]

Operational Workflow & Handling Protocols

Laboratory personnel must conduct their work under conditions that minimize risks from unknown hazardous substances[2]. Follow this step-by-step methodology for safe handling:

Phase 1: Preparation & Engineering Controls
  • Verify Engineering Controls: Ensure the Class II Chemical Fume Hood is operational with a certified face velocity of 0.4–0.6 m/s (80–120 fpm). Never handle the dry powder on an open bench.

  • Clear the Workspace: Remove incompatible chemicals (e.g., strong oxidizers, strong acids) from the hood to prevent secondary reactions.

  • Don PPE: Inspect nitrile gloves for micro-tears. Ensure safety goggles form a complete seal around the eyes[5].

Phase 2: Weighing & Transfer
  • Static Mitigation: Sulfonamide powders can accumulate static charge, leading to aerosolization during transfer. Use anti-static weighing boats and a grounded balance enclosure.

  • Microscale Handling: Always use the smallest possible quantity of the chemical required for the experiment to minimize exposure[6].

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the dry powder.

Phase 3: Post-Handling Decontamination
  • Seal Containers: Tightly cap the primary container and place it within secondary containment before removing it from the fume hood.

  • Doffing: Remove gloves using the "glove-in-glove" technique to avoid contaminating bare skin. Wash hands immediately with soap and water[6].

Spill Response & Disposal Plan

Promptly clean up all chemical spills regardless of whether the chemical is fully characterized[6].

Accidental Spill Protocol:

  • Evacuate & Assess: If the spill occurs outside the fume hood, step back and assess. If aerosolized, evacuate the immediate area and allow the HVAC system to clear the air.

  • Don Emergency PPE: Put on a fresh pair of heavy-duty nitrile gloves, safety goggles, and a respirator if dust is present[8].

  • Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite or a dedicated organic spill-x kit) working from the perimeter inward[9]. Do not sweep dry powder, as this will aerosolize the irritant. Instead, lightly dampen the absorbent with water or a compatible solvent to suppress dust.

  • Collection: Use a non-sparking scoop to place the absorbed material into a sealable, corrosive-resistant polypropylene container[10].

  • Decontamination: Wipe the spill area with a damp paper towel and a mild detergent solution to remove lipophilic residues[9].

Waste Disposal Logistics:

  • Segregation: N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide contains sulfur. It must be segregated into Halogen-Free, Sulfur-Containing Organic Waste .

  • Labeling: Clearly label the waste container with the full chemical name and GHS hazard pictograms (Irritant, Health Hazard) as dictated by your facility's Chemical Hygiene Plan (CHP)[1].

  • Disposal: Dispose of contents via an approved hazardous waste disposal plant. Do not flush down the sink, as the compound may be toxic to terrestrial vertebrates and mobile in water systems[3].

Process Visualization

The following diagram illustrates the logical flow of hazard assessment, operational execution, and waste management.

PPE_Workflow Start Pre-Operational Hazard Assessment PPE Don PPE (Nitrile, Z87+ Goggles, Lab Coat) Start->PPE Hood Primary Handling (Fume Hood / VBE) PPE->Hood Transfer Weighing & Solvent Transfer (Anti-static tools) Hood->Transfer Spill Spill or Exposure Detected? Transfer->Spill Response Execute Spill Protocol (Absorb & Neutralize) Spill->Response Yes Waste Waste Segregation (Sulfur-Organic Waste) Spill->Waste No Response->Waste Doff Doff PPE & Decontaminate Waste->Doff

Figure 1: Operational workflow and exposure mitigation for thiophene-sulfonamide derivatives.

References

  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Available at: [Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。